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  • Product: Benzo[d]oxazol-2-ylmethanol
  • CAS: 77186-95-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Benzo[d]oxazol-2-ylmethanol from 2-Aminophenol

Abstract This technical guide provides a comprehensive overview of the synthesis of Benzo[d]oxazol-2-ylmethanol, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Benzo[d]oxazol-2-ylmethanol, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. The primary synthetic route detailed herein involves the condensation of 2-aminophenol with glycolic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, strategies for optimization, and methods for purification and characterization. The guide emphasizes the underlying chemical principles and practical considerations to ensure a robust and reproducible synthesis.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of nitrogen- and oxygen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry.[1] The benzoxazole nucleus is a key structural motif found in numerous pharmacologically active molecules, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] This versatile scaffold serves as a privileged structure in drug discovery, with several benzoxazole-containing compounds having progressed to clinical trials and commercialization.

Benzo[d]oxazol-2-ylmethanol, in particular, represents a key intermediate for the synthesis of more complex molecules. The primary alcohol functionality at the 2-position provides a reactive handle for further chemical transformations, allowing for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR). This guide focuses on a direct and atom-economical approach to its synthesis from readily available starting materials: 2-aminophenol and glycolic acid.

Reaction Mechanism and Core Principles

The synthesis of Benzo[d]oxazol-2-ylmethanol from 2-aminophenol and glycolic acid proceeds via a condensation-cyclization reaction. The generally accepted mechanism for the formation of 2-substituted benzoxazoles from 2-aminophenol and a carboxylic acid involves two key steps:

  • Amide Formation: The initial step is the acylation of the amino group of 2-aminophenol by the carboxylic acid to form an N-(2-hydroxyphenyl)acetamide intermediate. This step typically requires activation of the carboxylic acid or harsh reaction conditions to drive the dehydration.

  • Intramolecular Cyclization and Dehydration: The intermediate amide then undergoes an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the carbonyl carbon of the amide. Subsequent dehydration leads to the formation of the stable aromatic benzoxazole ring.[1]

The presence of the hydroxyl group in glycolic acid introduces a potential for side reactions, such as self-esterification. Therefore, the choice of reaction conditions and catalysts is crucial to favor the desired reaction pathway. The use of a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), is often employed to facilitate both the initial amidation and the final cyclodehydration.

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminophenol 2-Aminophenol Amide_Intermediate N-(2-hydroxyphenyl)-2-hydroxyacetamide 2-Aminophenol->Amide_Intermediate + Glycolic Acid - H2O Glycolic_Acid Glycolic_Acid Product Benzo[d]oxazol-2-ylmethanol Amide_Intermediate->Product Intramolecular Cyclization - H2O

Caption: Proposed reaction pathway for the synthesis of Benzo[d]oxazol-2-ylmethanol.

Detailed Experimental Protocol

This protocol is a proposed method based on established procedures for the synthesis of benzoxazoles from 2-aminophenol and carboxylic acids. Optimization may be required to achieve the desired yield and purity.

3.1. Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
2-AminophenolC₆H₇NO109.13>98%e.g., Sigma-Aldrich
Glycolic AcidC₂H₄O₃76.05>99%e.g., Sigma-Aldrich
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)Varies115% H₃PO₄ basise.g., Sigma-Aldrich
Sodium BicarbonateNaHCO₃84.01ACS Reagente.g., Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS Reagente.g., Fisher Scientific
HexaneC₆H₁₄86.18ACS Reagente.g., Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04ACS Reagente.g., Fisher Scientific

3.2. Equipment

  • Round-bottom flask (100 mL) equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

3.3. Reaction Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, place 2-aminophenol (5.45 g, 50 mmol) and glycolic acid (3.80 g, 50 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (approx. 30 g) to the flask. The mixture will become viscous.

  • Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the warm mixture into a beaker containing ice-water (approx. 200 mL) with constant stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done carefully as it will generate carbon dioxide gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Benzo[d]oxazol-2-ylmethanol.

Experimental Workflow Diagram

Experimental_Workflow Reactants 2-Aminophenol + Glycolic Acid + PPA Heating Heat at 140-150 °C for 4-6 h Reactants->Heating Quenching Pour into ice-water Heating->Quenching Neutralization Neutralize with NaHCO3 solution Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purification (Recrystallization or Column Chromatography) Concentration->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Final_Product Pure Benzo[d]oxazol-2-ylmethanol Characterization->Final_Product

Caption: Step-by-step experimental workflow for the synthesis of Benzo[d]oxazol-2-ylmethanol.

Purification and Characterization

4.1. Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water.[3] The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed.[3] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

4.2. Characterization

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity. For comparison, the closely related Benzo[d]thiazol-2-ylmethanol has a melting point of 95-96 °C.[4]
¹H NMR Aromatic protons on the benzoxazole ring are expected in the range of δ 7.2-7.8 ppm. A singlet for the methylene protons (-CH₂-) adjacent to the hydroxyl group and the benzoxazole ring is expected around δ 4.5-5.0 ppm. A broad singlet for the hydroxyl proton (-OH) will also be present, which is D₂O exchangeable.[5][6]
¹³C NMR The carbon of the benzoxazole ring attached to the hydroxymethyl group is expected to appear around δ 160-165 ppm. Aromatic carbons will resonate in the region of δ 110-150 ppm. The methylene carbon (-CH₂-) signal is anticipated around δ 60-65 ppm.[5][6]
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C=N stretching of the oxazole ring around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹.[5]
Mass Spectrometry The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of Benzo[d]oxazol-2-ylmethanol (C₈H₇NO₂ = 149.15 g/mol ).[7]

Process Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure vigorous stirring.
Decomposition of product.Reduce reaction temperature or time.
Loss during work-up.Ensure complete extraction and careful handling during transfers.
Formation of By-products Self-esterification of glycolic acid.Use a dehydrating agent like PPA to favor the desired reaction.
Polymerization.Control the reaction temperature carefully.
Difficulty in Purification Oily product.Try different solvent systems for recrystallization or use column chromatography.
Co-eluting impurities.Optimize the mobile phase for column chromatography.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2-Aminophenol: Harmful if swallowed or inhaled. May cause an allergic skin reaction. Suspected of causing genetic defects.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Glycolic Acid: Causes severe skin burns and eye damage. Harmful if inhaled.[9][10] Handle with extreme care, wearing chemical-resistant gloves, splash-proof goggles, and a face shield.

  • Polyphosphoric Acid: Corrosive. Reacts exothermically with water. Handle with care and add water to it slowly during the work-up procedure.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Conclusion

This technical guide has outlined a robust and conceptually straightforward method for the synthesis of Benzo[d]oxazol-2-ylmethanol from 2-aminophenol and glycolic acid. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable building block for further applications in drug discovery and development. The provided information on purification, characterization, and troubleshooting will aid in obtaining a high-purity final product. As with any chemical synthesis, careful attention to safety protocols is paramount.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. (2019, November 19).
  • (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - ResearchGate. (2020, October 16).
  • Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols | Request PDF - ResearchGate. (n.d.).
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol - Benchchem. (n.d.).
  • CN105669477A - Method for producing 5-nitro-2aminophenol - Google Patents. (n.d.).
  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles - Open Research Oklahoma. (n.d.).
  • ONE-POT SYNTHESES OF 2-(1H-BENZO[d]OXAZOLE-2-YL)-N- ARYLBENZAMIDES BY SELF-CATALYSIS - Bibliomed. (n.d.).
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids - Benchchem. (n.d.).
  • Safety Data Sheet: Glycolic acid - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • Understanding Benzo[d]thiazol-2-ylmethanol: Properties and Synthesis Insights. (2026, January 23).
  • SAFETY DATA SHEET Glycolic Acid 70% - Technical Grade - ChemPoint.com. (2024, October 4).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. (2023, August 11).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023, August 11).
  • SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6 - Biochem Chemopharma. (n.d.).
  • Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS). (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Benzo[d]oxazol-2-ylmethanol: Mechanisms and Intermediates

Abstract This technical guide provides a comprehensive overview of the synthesis of benzo[d]oxazol-2-ylmethanol, a valuable heterocyclic compound with significant applications in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzo[d]oxazol-2-ylmethanol, a valuable heterocyclic compound with significant applications in medicinal chemistry and materials science. The document delves into the primary synthetic pathways, elucidates the underlying reaction mechanisms, and identifies key intermediates. Emphasis is placed on the widely utilized condensation reaction between 2-aminophenol and glycolic acid, with a detailed exploration of the reaction conditions, catalytic choices, and mechanistic steps. This guide is intended for researchers, scientists, and professionals in drug development seeking a deep, practical understanding of this important synthetic transformation.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[1] This structural motif is of considerable interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1] Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The 2-substituted benzoxazole core, in particular, serves as a versatile scaffold for the development of novel therapeutic agents. Benzo[d]oxazol-2-ylmethanol, with its reactive hydroxymethyl group, is a key building block for further molecular elaboration, making its efficient synthesis a critical aspect of drug discovery and development.

Core Synthetic Strategy: Condensation of 2-Aminophenol and a C2-Synthon

The most common and direct approach for the synthesis of the benzoxazole ring system is the condensation of 2-aminophenol with a suitable electrophile that provides the C2 carbon of the oxazole ring.[1][2] Various carbonyl compounds, including carboxylic acids and their derivatives, aldehydes, and orthoesters, have been successfully employed for this purpose.[1][2]

The Phillips Condensation: A Foundational Approach

The classical method for benzoxazole synthesis is the Phillips condensation, which involves the reaction of a 2-aminophenol with a carboxylic acid at elevated temperatures, often in the presence of a dehydrating agent.[2] This reaction proceeds through two key mechanistic steps:

  • N-Acylation: The initial step is the acylation of the more nucleophilic amino group of 2-aminophenol by the carboxylic acid to form an N-(2-hydroxyphenyl)amide intermediate.

  • Intramolecular Cyclization and Dehydration: The amide intermediate then undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl carbon. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic benzoxazole ring.

Synthesis of Benzo[d]oxazol-2-ylmethanol: A Specific Focus

The synthesis of benzo[d]oxazol-2-ylmethanol specifically involves the reaction of 2-aminophenol with a two-carbon synthon bearing a hydroxyl group. Glycolic acid is the most logical and direct choice for this transformation.

Proposed Reaction Mechanism: 2-Aminophenol and Glycolic Acid

The reaction between 2-aminophenol and glycolic acid to form benzo[d]oxazol-2-ylmethanol is proposed to follow the established Phillips condensation mechanism. The key steps are illustrated below:

  • Formation of the Acylating Agent: In the presence of a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), the carboxylic acid group of glycolic acid is activated.

  • N-Acylation: The amino group of 2-aminophenol attacks the activated carbonyl of glycolic acid to form the key intermediate, N-(2-hydroxyphenyl)-2-hydroxyacetamide.

  • Intramolecular Cyclization (O-Attack): The phenolic hydroxyl group of the intermediate then performs a nucleophilic attack on the amide carbonyl carbon.

  • Dehydration: The resulting hemiaminal-like intermediate readily loses a molecule of water to form the stable, aromatic benzo[d]oxazol-2-ylmethanol.

Benzo[d]oxazol-2-ylmethanol Synthesis Mechanism aminophenol 2-Aminophenol acylation N-Acylation aminophenol->acylation glycolic_acid Glycolic Acid glycolic_acid->acylation amide_intermediate N-(2-hydroxyphenyl)-2-hydroxyacetamide acylation->amide_intermediate + H₂O cyclization Intramolecular Cyclization amide_intermediate->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration cyclic_intermediate->dehydration - H₂O product Benzo[d]oxazol-2-ylmethanol dehydration->product

Caption: Proposed mechanism for the synthesis of Benzo[d]oxazol-2-ylmethanol.

Key Intermediates

The primary and most crucial intermediate in this synthesis is N-(2-hydroxyphenyl)-2-hydroxyacetamide . The isolation and characterization of this intermediate would provide strong evidence for the proposed reaction pathway. However, in one-pot syntheses, this intermediate is typically transient and consumed in situ.

Experimental Protocol: Polyphosphoric Acid (PPA) Catalyzed Synthesis

Polyphosphoric acid (PPA) is a highly effective reagent for this condensation as it serves as both a Brønsted acid catalyst and a powerful dehydrating agent, driving the reaction towards the final product.[3]

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 equivalent) and glycolic acid (1.0 - 1.2 equivalents).

  • Reaction Setup: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to create a stirrable slurry.

  • Heating: Heat the reaction mixture with stirring. A typical temperature range is 140-160°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Cautiously pour the viscous mixture into a beaker of ice water with vigorous stirring to hydrolyze the PPA.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates or the solution is neutral to slightly basic. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-aminophenol, glycolic acid, and PPA B Heat reaction mixture (140-160°C) A->B C Monitor by TLC B->C D Cool and pour into ice water C->D Reaction Complete E Neutralize with base D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by chromatography or recrystallization G->H I I H->I Characterization (NMR, IR, MS)

Caption: A typical experimental workflow for the PPA-catalyzed synthesis.

Data Presentation and Characterization

The successful synthesis of benzo[d]oxazol-2-ylmethanol should be confirmed by standard analytical techniques.

Expected Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons of the benzoxazole ring (multiplets in the range of δ 7.2-7.8 ppm). A singlet for the methylene protons (-CH₂-) adjacent to the hydroxyl group. A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.
¹³C NMR Signals for the aromatic carbons of the benzoxazole ring. A signal for the C2 carbon of the oxazole ring. A signal for the methylene carbon (-CH₂-).
IR A broad absorption band for the O-H stretch of the alcohol. Characteristic absorption bands for the C=N and C-O-C stretching of the benzoxazole ring. Aromatic C-H stretching bands.
Mass Spec A molecular ion peak corresponding to the molecular weight of benzo[d]oxazol-2-ylmethanol (C₈H₇NO₂).

Note: Specific chemical shifts will depend on the solvent and instrument used.

Alternative Synthetic Routes

While the direct condensation with glycolic acid is a primary route, other methods can be envisaged:

  • From 2-(Chloromethyl)benzoxazole: Synthesis of 2-(chloromethyl)benzoxazole from 2-aminophenol and chloroacetic acid, followed by hydrolysis of the chloromethyl group to a hydroxymethyl group.

  • Reduction of 2-Carboxybenzoxazole: Synthesis of 2-carboxybenzoxazole followed by reduction of the carboxylic acid to the corresponding alcohol.

Conclusion

The synthesis of benzo[d]oxazol-2-ylmethanol is most effectively achieved through the acid-catalyzed condensation of 2-aminophenol with glycolic acid. This method, particularly when employing polyphosphoric acid, offers a direct and efficient route to this valuable building block. A thorough understanding of the underlying N-acylation and intramolecular cyclization-dehydration mechanism is crucial for optimizing reaction conditions and achieving high yields. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and professionals engaged in the synthesis and application of benzoxazole derivatives.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-aminophenol-4-sulfonamide.
  • Google Patents. (n.d.). Process for the production of glycolic acid or derivatives thereof from formaldehyde.
  • Google Patents. (n.d.). Method for preparing 2-substituted benzoxazole compound.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • ResearchGate. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Retrieved from [Link]

  • Google Patents. (n.d.). 2-Aminophenol derivatives and process for their preparation.
  • ResearchGate. (2020). (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis and reactivity of (benzoxazol-2-ylmethyl)phosphonic acid. Retrieved from [Link]

  • Open Research Oklahoma. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Reaction of formals with glycolic acid and resulting product.
  • Google Patents. (n.d.). Synthesis of benzoxazole.
  • The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

  • Structure and Vibrational Studies of 소1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method. (n.d.). Acta Physica Polonica A.
  • ResearchGate. (2010). Synthesis and Reactivity of (Benzoxazol-2-ylmethyl)phosphonic Acid. Retrieved from [Link]

  • MDPI. (2019). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.). Indian Journal of Chemistry.

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Foundational

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Benzo[d]oxazol-2-ylmethanol Derivatives

Foreword: The Rationale for Pursuing the Benzoxazole Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as a foundation for new therapeutics is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Pursuing the Benzoxazole Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as a foundation for new therapeutics is paramount. Heterocyclic compounds, in particular, represent a rich territory for discovery, and among them, the benzoxazole moiety stands out for its remarkable versatility and proven pharmacological importance.[1] Marketed drugs, including the nonsteroidal anti-inflammatory agent flunoxaprofen and the muscle relaxant chlorzoxazone, feature this core structure, underscoring its clinical relevance.[2]

Derivatives of the benzo[d]oxazole class have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4] This inherent "privileged structure" status makes the targeted synthesis and subsequent biological screening of novel derivatives, such as those based on a Benzo[d]oxazol-2-ylmethanol core, a strategically sound approach in modern drug discovery.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logical, field-proven screening cascade. Our objective is not merely to present protocols but to illuminate the causality behind each experimental choice, ensuring a self-validating system of inquiry from initial high-throughput screening to the prioritization of validated hits.

Chapter 1: The Screening Cascade: A Strategy for Hit Identification

A successful screening campaign is a process of strategic filtration. We begin with a broad net to capture all potentially active compounds and progressively apply finer, more specific assays to isolate and characterize the most promising candidates. This "funnel" approach, often termed a screening cascade, is essential for efficiently allocating resources and making data-driven decisions.

The causality here is clear: performing complex, low-throughput, mechanism-of-action studies on an entire library is inefficient. Instead, we use high-throughput, cost-effective primary assays to first separate the "actives" from the "inactives." These initial hits are then subjected to more rigorous secondary and tertiary assays to confirm activity, determine specificity, and elucidate the mechanism.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Hit Prioritization Compound_Library Novel Benzo[d]oxazol-2-ylmethanol Derivatives Library Primary_Screen High-Throughput Cytotoxicity Screen (e.g., MTT or LDH Assay) Compound_Library->Primary_Screen Identify biologically active compounds Anticancer Anticancer Assays (Cancer Cell Line Panel) Primary_Screen->Anticancer Potent Cytotoxicity Antimicrobial Antimicrobial Assays (MIC / MBC Determination) Primary_Screen->Antimicrobial Broad Spectrum Activity Antioxidant Antioxidant Assays (DPPH / ABTS Scavenging) Primary_Screen->Antioxidant Specific Activity Profile Validated_Hits Validated & Prioritized Hits Anticancer->Validated_Hits Antimicrobial->Validated_Hits Antioxidant->Validated_Hits

Caption: The Drug Discovery Screening Cascade.

Chapter 2: Primary Screening - Establishing Foundational Activity

The first pass through a novel compound library aims to answer a simple question: which of these molecules are biologically active at a reasonable concentration? For this, we employ robust, high-throughput in vitro cytotoxicity assays. These assays serve a dual purpose: they flag compounds with potential therapeutic (e.g., anticancer) activity while also identifying those with non-specific, high toxicity, which are often deprioritized early.

The Principle of Selection: Metabolic Viability vs. Membrane Integrity

Choosing the right primary assay is critical. We will focus on two of the most common and well-validated methods: the MTT assay and the LDH release assay. They are often used complementarily because they measure different cellular endpoints.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[5] Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. It is a powerful indicator of cell proliferation and viability.[6]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures membrane integrity.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. By measuring LDH activity in the supernatant, we can quantify the level of cytotoxicity that results in membrane rupture.

Expert Insight: Running both an MTT and an LDH assay on initial hits can be highly informative. A compound that is potent in the MTT assay but shows low LDH release may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells). Conversely, a compound potent in both is likely cytotoxic. This initial mechanistic insight is invaluable for downstream decision-making.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format but can be miniaturized for 384-well high-throughput screening (HTS).[8]

  • Cell Seeding:

    • Culture selected human cell lines (e.g., HEK-293 for general toxicity, or a cancer cell line like HCT116) to ~80% confluency.[3]

    • Trypsinize, neutralize, and count the cells using a hemocytometer.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each Benzo[d]oxazol-2-ylmethanol derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compounds in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.[9]

    • Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity Screening Results

Quantitative data should always be summarized in a clear, tabular format for easy comparison.

Compound IDStructureCell LineIC₅₀ (µM)
BZ-M-001ImageHCT11612.5
BZ-M-002ImageHCT116> 100
BZ-M-003ImageHCT1165.2
Control5-FUHCT1168.7

Chapter 3: Secondary Screening - Elucidating Specific Biological Activities

Compounds that demonstrate significant activity in the primary screen (e.g., IC₅₀ < 20 µM) are advanced to a panel of secondary assays. The choice of these assays is guided by the known pharmacological profile of the benzoxazole scaffold.[1][2] We will focus on three key areas: anticancer, antimicrobial, and antioxidant activity.

Anticancer Activity Profiling

The goal here is to move beyond general cytotoxicity and identify compounds with selective potency against cancer cells. This is achieved by screening hits against a panel of diverse cancer cell lines alongside a non-cancerous control line.[10]

Experimental Rationale: A compound that is equally toxic to both cancerous and non-cancerous cells has a poor therapeutic window and is less desirable. We are searching for compounds that preferentially inhibit the growth of cancer cells. The Sulforhodamine B (SRB) assay is an excellent choice for this phase, as it measures cell density based on total protein content and is less susceptible to interference from compounds that affect mitochondrial metabolism.[5]

Workflow:

  • Select a panel of 5-10 cancer cell lines representing different tumor types (e.g., breast, colon, lung).[3]

  • Include a normal, non-transformed cell line (e.g., human fibroblasts).

  • Perform the SRB assay (or MTT) for each hit compound across all cell lines to determine their respective IC₅₀ values.

  • Calculate the Selectivity Index (SI):

    • SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

    • A higher SI value (>2) indicates selective anticancer activity and is a key parameter for prioritizing compounds.

G cluster_0 Anticancer Screening Workflow Start Primary Hit (IC50 < 20µM) Screen Screen against Cancer Cell Panel + Normal Cells Start->Screen IC50 Determine IC50 for each cell line Screen->IC50 SI Calculate Selectivity Index (SI) IC50->SI Hit Prioritized Hit (High Potency & SI > 2) SI->Hit

Caption: Workflow for Anticancer Hit Validation.

Antimicrobial Susceptibility Testing

Benzoxazoles are well-documented antimicrobial agents.[3] The gold standard for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[11]

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

  • MBC: The lowest concentration required to kill 99.9% of the initial bacterial inoculum.[12]

Expert Insight: The relationship between MIC and MBC is crucial. If the MBC is close to the MIC (e.g., MBC/MIC ≤ 4), the compound is considered bactericidal (it kills the bacteria). If the MBC is much higher than the MIC, the compound is bacteriostatic (it inhibits growth but doesn't kill).[12] For many infections, a bactericidal agent is preferred.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first column.

    • Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

    • This creates a concentration gradient of the test compound.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11]

Protocol: MBC Determination

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate this aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that contains no compound.

  • Incubate the agar plate at 37°C for 24 hours.

  • The MBC is the lowest concentration from the MIC plate that results in no colony formation on the agar subculture, indicating ≥99.9% kill.[13][14]

Data Presentation: Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
BZ-M-001> 128N/A> 128N/A
BZ-M-0038163264
ControlCiprofloxacin0.510.25
Antioxidant Capacity Assays

Oxidative stress is implicated in numerous diseases, making antioxidant capacity a valuable therapeutic property. Two common assays for screening radical scavenging ability are the DPPH and ABTS assays.[15] They are based on similar principles but have different chemical properties, making them good complementary checks.[16]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses a stable free radical, DPPH•, which has a deep violet color with an absorbance maximum around 517 nm.[17] When an antioxidant compound donates a hydrogen atom to DPPH•, it is reduced to the non-radical form (DPPH-H), and the solution turns yellow. The degree of color change is proportional to the antioxidant's scavenging ability.[17]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green.[18] Antioxidants reduce the ABTS•+, causing a loss of color. This assay is versatile as it can be used at different pH levels and is soluble in both aqueous and organic solvents.[15]

G DPPH_Radical DPPH• (Purple Radical) Antioxidant + Antioxidant (Ar-OH) DPPH_Reduced DPPH-H (Yellow, Non-Radical) DPPH_Radical->DPPH_Reduced H• donation Radical_Product + Antioxidant Radical (Ar-O•)

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of Benzo[d]oxazol-2-ylmethanol

[1] Executive Summary Benzo[d]oxazol-2-ylmethanol (CAS 77186-95-9) represents a critical heterocyclic building block in medicinal chemistry.[1] As a fused benzene-oxazole scaffold functionalized with a hydroxymethyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Benzo[d]oxazol-2-ylmethanol (CAS 77186-95-9) represents a critical heterocyclic building block in medicinal chemistry.[1] As a fused benzene-oxazole scaffold functionalized with a hydroxymethyl group, it serves as a versatile intermediate for introducing the benzoxazole pharmacophore—a bioisostere often employed to mimic nucleobases or optimize


-stacking interactions in protein binding pockets. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and spectral characteristics to support researchers in drug development and material science.

Chemical Identity & Structural Analysis[1][2][3]

The compound consists of a benzene ring fused to an oxazole ring at the 4,5-positions, substituted at the C2 position with a hydroxymethyl group. This structure imparts both lipophilicity (aromatic core) and hydrogen-bonding capability (hydroxyl group), making it an ideal fragment for fragment-based drug discovery (FBDD).[1]

Table 1: Chemical Identifiers[2]
ParameterDetail
IUPAC Name Benzo[d]oxazol-2-ylmethanol
Common Synonyms 2-(Hydroxymethyl)benzoxazole; 2-Benzoxazolemethanol
CAS Registry Number 77186-95-9
Molecular Formula

Molecular Weight 149.15 g/mol
SMILES O1C2=C(N=C1CO)C=CC=C2
InChI Key ITMGMSZDAOAVNO-UHFFFAOYSA-N

Physicochemical Properties[2][4][5][6][7]

Understanding the thermodynamic and biopharmaceutical properties of Benzo[d]oxazol-2-ylmethanol is essential for predicting its behavior in biological assays and formulation.[1]

Table 2: Physical & Thermodynamic Profile
PropertyValue / RangeSignificance
Physical State Solid (Crystalline powder)Stable solid form facilitates handling; typically stored at 2–8°C to prevent slow oxidation.[1]
Melting Point ~85–95 °C (Estimated)*Note:[1][2] While specific experimental MP is rare in open literature, structural analogs (benzothiazole-2-methanol: 95°C; benzisoxazole-3-methanol: 89°C) suggest this range.[1]
Boiling Point ~310 °C (Predicted)High boiling point indicates low volatility, suitable for high-temp reactions without rapid loss.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateHighly soluble in polar aprotic and protic organic solvents. Poorly soluble in water without cosolvents.
pKa (Conj. Acid) ~0.5 – 1.0 (Oxazole N)The nitrogen is weakly basic.[1] Protonation requires strong acidic conditions (pH < 1).[1]
Biopharmaceutical Metrics (Calculated)
  • LogP (Octanol/Water): 1.32 – 1.60[1]

    • Insight: The compound possesses moderate lipophilicity, falling within the "Golden Triangle" for optimal permeability and metabolic stability. It is sufficiently lipophilic to cross cell membranes but hydrophilic enough (due to the -OH) to remain soluble in assay buffers with <1% DMSO.[1]

  • Topological Polar Surface Area (TPSA): ~46 Ų[1]

    • Insight: With a TPSA well below the 140 Ų threshold, this fragment exhibits excellent theoretical blood-brain barrier (BBB) permeability.[1]

  • H-Bond Donors / Acceptors: 1 Donor / 3 Acceptors[1][3]

    • Insight: The single hydroxyl donor is a prime handle for derivatization (e.g., etherification, oxidation to aldehyde) or specific H-bond interactions with receptor residues (e.g., Ser/Thr side chains).[1]

Synthetic Methodologies

To ensure high purity (>98%) required for biological screening, two primary synthetic routes are recommended.[1] The Reduction Route is preferred for small-scale, high-purity needs, while the Condensation Route is scalable for bulk preparation.

Protocol A: Reduction of Ethyl 2-Benzoxazolecarboxylate (High Fidelity)

This method avoids the formation of polymeric byproducts often seen in direct condensation with glycolic acid.[1]

  • Reagents: Ethyl 2-benzoxazolecarboxylate (Precursor), Sodium Borohydride (

    
    ), Methanol (MeOH).[1]
    
  • Procedure:

    • Dissolve ethyl 2-benzoxazolecarboxylate (1.0 eq) in anhydrous MeOH (0.2 M concentration) at 0°C.

    • Add

      
       (2.0 eq) portion-wise over 15 minutes to control hydrogen evolution.[1]
      
    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

    • Quench: Carefully add saturated

      
       solution.
      
    • Workup: Evaporate MeOH under reduced pressure. Extract aqueous residue with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

      
      , and concentrate.[4]
      
    • Purification: Silica gel chromatography (Hexane:EtOAc 3:1) yields the alcohol as a white solid.[1]

Protocol B: Cyclization of 2-Aminophenol (Direct Access)[1]
  • Reagents: 2-Aminophenol, Glycolic acid, Polyphosphoric Acid (PPA).[1]

  • Procedure:

    • Mix 2-aminophenol (1.0 eq) and glycolic acid (1.1 eq) in PPA (10 parts by weight).

    • Heat to 120–140°C for 4–6 hours.

    • Quench: Pour the hot reaction mixture onto crushed ice/water. Neutralize with

      
       to pH ~8.
      
    • Isolation: Filter the precipitate or extract with DCM. Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathways[8][9][10]

SynthesisPathways Aminophenol 2-Aminophenol Ester Ethyl 2-benzoxazolecarboxylate Aminophenol->Ester Diethyl oxalate Reflux Target Benzo[d]oxazol-2-ylmethanol (Target) Aminophenol->Target Glycolic Acid PPA, 140°C (Cyclization) Glycolic Glycolic Acid Ester->Target NaBH4, MeOH (Reduction)

Figure 1: Synthetic pathways to Benzo[d]oxazol-2-ylmethanol. The reduction route (blue arrow) is preferred for laboratory-scale purity.[1]

Spectral Characterization

Accurate identification relies on specific NMR signatures. The electron-withdrawing nature of the benzoxazole ring significantly deshields the methylene protons compared to benzyl alcohol.

Nuclear Magnetic Resonance (NMR)[1][3][4][6][7][11][12]

H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignment
7.68 – 7.75 Multiplet2HAr-H (C4, C7 - Benzene ring)
7.35 – 7.45 Multiplet2HAr-H (C5, C6 - Benzene ring)
6.10 Triplet (br)1H-OH (Hydroxyl, exchangeable)
4.75 Doublet2H-CH

-OH (Methylene)

Note: In


, the OH signal often appears as a broad singlet around 3.0–4.0 ppm, and the CH

appears as a singlet at ~4.95 ppm.

C NMR (100 MHz, DMSO-

)
  • 
     166.5 ppm:  C2 (Oxazole ring carbon, characteristic downfield shift).[1]
    
  • 
     150.5 ppm:  C3a (Bridgehead carbon next to Oxygen).[1]
    
  • 
     140.8 ppm:  C7a (Bridgehead carbon next to Nitrogen).[1]
    
  • 
     125.2, 124.6, 119.8, 110.9 ppm:  Aromatic carbons (Benzene ring).[1]
    
  • 
     56.8 ppm: C H
    
    
    
    -OH (Benzylic-like carbon).[1]
Infrared Spectroscopy (IR)[1][12]
  • 3200–3400 cm

    
    :  O-H stretch (Broad).
    
  • 1580, 1450 cm

    
    :  C=N and C=C aromatic stretches.[1]
    
  • 1240 cm

    
    :  C-O-C asymmetric stretch (Oxazole ring).[1]
    

Stability & Storage

  • Oxidation Sensitivity: The primary alcohol is susceptible to oxidation to Benzo[d]oxazole-2-carbaldehyde or Benzo[d]oxazole-2-carboxylic acid upon prolonged exposure to air/light.[1]

  • Hydrolysis: The oxazole ring is generally stable to neutral and mild basic conditions but can undergo ring-opening hydrolysis under strong acidic conditions at high temperatures.

  • Recommendation: Store in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C .

References

  • PubChem. Benzoxazole Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Lead Sciences. Benzo[d]oxazol-2-ylmethanol Certificate of Analysis. Available at: [Link][1]

  • RSC Advances. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[5] Royal Society of Chemistry, 2023.[5] Available at: [Link]

  • Molecules. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. MDPI, 2020. (Provides structural context for benzoxazole-2-yl derivatives). Available at: [Link][1]

Sources

Foundational

In-depth Technical Guide to Benzo[d]oxazol-2-ylmethanol (CAS 77186-95-9)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Benzo[d]oxazol-2-ylmethanol (CAS 77186-95-9), a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzo[d]oxazol-2-ylmethanol (CAS 77186-95-9), a valuable heterocyclic compound with applications in synthetic organic chemistry and drug discovery. This document will delve into its chemical and physical properties, identify reputable suppliers, and provide a detailed experimental protocol for its synthesis, underpinned by a mechanistic understanding of the reaction.

Core Chemical Identity and Properties

Benzo[d]oxazol-2-ylmethanol, also known by its IUPAC name 1,3-benzoxazol-2-ylmethanol, is a member of the benzoxazole class of heterocyclic compounds. The benzoxazole moiety is a key pharmacophore found in numerous biologically active molecules, making its derivatives, such as the title compound, of significant interest in medicinal chemistry. The presence of a hydroxymethyl group at the 2-position provides a reactive handle for further chemical modifications, enabling its use as a versatile building block in the synthesis of more complex molecular architectures.

Chemical Structure

The molecular structure of Benzo[d]oxazol-2-ylmethanol consists of a benzene ring fused to an oxazole ring, with a methanol group attached to the carbon atom situated between the nitrogen and oxygen atoms of the oxazole ring.

Caption: Chemical structure of Benzo[d]oxazol-2-ylmethanol.

Physicochemical Properties

A summary of the key physicochemical properties of Benzo[d]oxazol-2-ylmethanol is presented in the table below. These properties are crucial for designing experimental conditions, such as solvent selection and reaction temperature.

PropertyValueReference(s)
CAS Number 77186-95-9[1]
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
Appearance White to off-white solid
Density 1.315 g/cm³
Boiling Point 263.596 °C at 760 mmHg
Flash Point 113.219 °C
Purity Typically ≥96%[1]

Sourcing and Procurement: A Guide to Reliable Suppliers

For researchers and drug development professionals, sourcing high-purity starting materials is paramount to the success and reproducibility of their work. Several chemical suppliers offer Benzo[d]oxazol-2-ylmethanol, and a selection of reputable vendors is listed below. It is always recommended to request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

SupplierWebsitePurityNotes
Alfa Chemistry96%ISO 9001:2015 certified.
3ASenrise[Link]98%Offers various pack sizes.
Accela ChemBio Inc.[Link]≥95%San Diego-based supplier.
BLDpharm96%Provides detailed product information.[1]

Synthetic Protocol: A Practical Approach to Benzo[d]oxazol-2-ylmethanol

The synthesis of 2-substituted benzoxazoles can be achieved through various methods. A common and reliable approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. In the case of Benzo[d]oxazol-2-ylmethanol, a suitable starting material would be 2-aminophenol and a protected form of glycolic acid, followed by deprotection. An alternative and more direct route, adapted from established methodologies for benzoxazole synthesis, involves the cyclization of an appropriate N-acylated precursor.[2]

Reaction Principle and Causality

The presented protocol is based on the intramolecular cyclization of an N-(2-hydroxyphenyl)acetamide derivative. The rationale behind this choice is the commercial availability of the starting materials and the generally high yields and clean conversions associated with this type of cyclization. The reaction proceeds via an initial acylation of 2-aminophenol, followed by a dehydrative cyclization to form the benzoxazole ring. The choice of a mild acid catalyst facilitates the cyclization by protonating the amide carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the adjacent hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification 2-Aminophenol 2-Aminophenol N-(2-hydroxyphenyl)acetamide_intermediate N-(2-hydroxyphenyl)acetamide_intermediate 2-Aminophenol->N-(2-hydroxyphenyl)acetamide_intermediate Acetic Anhydride, Pyridine Benzo[d]oxazol-2-ylmethanol_product Benzo[d]oxazol-2-ylmethanol_product N-(2-hydroxyphenyl)acetamide_intermediate->Benzo[d]oxazol-2-ylmethanol_product Polyphosphoric Acid (PPA), Heat Pure_Product Pure_Product Benzo[d]oxazol-2-ylmethanol_product->Pure_Product Neutralization, Extraction, Crystallization

Sources

Protocols & Analytical Methods

Method

Development of Benzo[d]oxazol-2-ylmethanol-based fluorescent probes

Application Note: Development and Utilization of Benzo[d]oxazol-2-ylmethanol-Based Fluorescent Probes Executive Summary & Design Rationale The Benzo[d]oxazol-2-ylmethanol scaffold represents a critical "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development and Utilization of Benzo[d]oxazol-2-ylmethanol-Based Fluorescent Probes

Executive Summary & Design Rationale

The Benzo[d]oxazol-2-ylmethanol scaffold represents a critical "privileged structure" in the development of fluorescent probes. Unlike the widely known 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives which rely on Excited-State Intramolecular Proton Transfer (ESIPT), the 2-hydroxymethyl variants function primarily as versatile activity-based precursors .

The hydroxymethyl group (-CH₂OH) at the C2 position breaks the conjugation required for strong visible fluorescence in the ground state, often resulting in UV-range absorption/emission. However, this "deficiency" is the key to its utility. By functionalizing the hydroxyl group, researchers can develop "Turn-On" probes where the fluorescence is restored or shifted upon specific enzymatic or chemical cleavage.

Key Applications:

  • Oxidative Stress Sensing: The alcohol can be oxidized to an aldehyde (Benzo[d]oxazole-2-carbaldehyde), which serves as a specific trap for Cysteine (Cys) and Homocysteine (Hcy).

  • Hydrolase Detection: Esterification of the hydroxyl group creates substrates for esterases; cleavage restores the alcohol or triggers a self-immolative release of a fluorophore.

Synthesis & Functionalization Protocols

The development of these probes requires a modular synthetic approach. Below is the optimized protocol for synthesizing the core scaffold and converting it into a thiol-reactive probe.

Protocol A: Microwave-Assisted Synthesis of Benzo[d]oxazol-2-ylmethanol

Rationale: Traditional polyphosphoric acid (PPA) condensation is viscous and slow. Microwave irradiation improves yield and purity.

Materials:

  • 2-Aminophenol (10 mmol)

  • Glycolic acid (12 mmol)

  • Polyphosphoric acid (PPA) or Zeolite catalyst

  • Microwave Reactor (e.g., CEM Discover)

Step-by-Step:

  • Mixing: In a microwave-safe vial, mix 2-Aminophenol (1.09 g) and Glycolic acid (0.91 g). Add 5 g of PPA.

  • Irradiation: Irradiate at 140°C for 15 minutes (Power: 150W, Max Pressure: 200 psi).

  • Quenching: Pour the hot reaction mixture into ice-cold water (100 mL) with vigorous stirring. Neutralize with 10% Na₂CO₃ solution until pH 8.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over anhydrous Na₂SO₄.

  • Purification: Evaporate solvent. Purify via silica gel column chromatography (Hexane:EtOAc 4:1).

    • Yield Expectation: 75-85%

    • Appearance: White to pale yellow solid.

Protocol B: Oxidation to Benzo[d]oxazole-2-carbaldehyde (Thiol Probe)

Rationale: The alcohol itself is passive. Oxidizing it to the aldehyde creates a specific electrophile for aminothiols (Cys/Hcy) via cyclization.

Step-by-Step:

  • Dissolve Benzo[d]oxazol-2-ylmethanol (1 mmol) in DCM (10 mL).

  • Add Dess-Martin Periodinane (DMP) (1.2 mmol) at 0°C.

  • Stir at room temperature for 2 hours.

  • Quench with saturated Na₂S₂O₃/NaHCO₃ (1:1).

  • Extract with DCM, dry, and concentrate.

  • Storage: Store under inert gas at -20°C (Aldehydes are prone to air oxidation).

Mechanism of Action & Visualization

Understanding the sensing mechanism is vital for interpreting data. The diagram below illustrates the synthesis pathway and the sensing mechanism for Cysteine (Cys) using the aldehyde derivative.

Benzoxazole_Probe_Development cluster_legend Reaction Phase Raw 2-Aminophenol + Glycolic Acid Core Benzo[d]oxazol-2-ylmethanol (Core Scaffold) Raw->Core Microwave Synthesis 140°C, 15 min Probe Benzo[d]oxazole-2-carbaldehyde (Active Probe) Core->Probe Oxidation (Dess-Martin Periodinane) Product Thiazolidine Derivative (Fluorescent Turn-On) Probe->Product Cyclization (Sensing Event) Analyte Cysteine (Cys) Analyte->Product Nucleophilic Attack

Figure 1: Synthetic route from raw materials to the active aldehyde probe, and the subsequent cyclization mechanism for Cysteine detection.[1][2][3]

Photophysical Characterization Protocols

The core scaffold absorbs in the UV. Derivatives often exhibit large Stokes shifts.

Table 1: Typical Photophysical Properties (Solvent: DMSO)

CompoundAbs Max (nm)Em Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
Benzo[d]oxazol-2-ylmethanol 275305~30< 0.1 (Weak)
Benzo[d]oxazole-2-carbaldehyde 280310~30< 0.05 (Quenched)
Cys-Adduct (Thiazolidine) 320450*~1300.3 - 0.5

*Note: Emission wavelength can be red-shifted significantly (to >500nm) if the benzoxazole ring is fused with electron-donating groups or extended conjugation (e.g., naphthoxazole).

Protocol C: Determination of Quantum Yield (Φ)
  • Standard: Use Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) as the reference.

  • Preparation: Prepare solutions of the Probe and Reference with absorbance < 0.05 at the excitation wavelength (to avoid inner filter effects).

  • Measurement: Record integrated fluorescence intensity (I) and absorbance (A).

  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

Biological Validation (Live Cell Imaging)

This protocol validates the probe's ability to permeate membranes and detect intracellular thiols.

Materials:

  • HeLa or HEK293 cells

  • Probe Stock Solution (10 mM in DMSO)

  • N-Ethylmaleimide (NEM) - Thiol scavenger (Negative Control)

  • Cysteine (Positive Control)

  • Confocal Microscope (Ex: 405 nm / Em: 450-550 nm)

Step-by-Step Protocol:

  • Seeding: Seed cells in 35mm glass-bottom dishes and incubate for 24h.

  • Negative Control (NEM): Pre-treat one group of cells with NEM (1 mM) for 30 mins to deplete endogenous thiols. Wash 3x with PBS.

  • Staining: Incubate cells with the Probe (10 µM) for 20-30 minutes at 37°C.

  • Positive Control: For the NEM-treated group, add exogenous Cysteine (100 µM) and incubate for another 15 mins.

  • Imaging:

    • Wash cells 3x with PBS.

    • Image immediately.

    • Expectation:

      • Control Cells: Bright fluorescence (Endogenous thiols).

      • NEM Only: Dark/No fluorescence.

      • NEM + Cys: Recovered fluorescence.

Troubleshooting & Critical Parameters

  • Solubility: Benzo[d]oxazol-2-ylmethanol derivatives are hydrophobic. Ensure DMSO stock concentration is high (10-20 mM) and final staining concentration < 1% DMSO to avoid cytotoxicity.

  • Autofluorescence: Since the core emits in the blue region (350-450 nm), cellular autofluorescence (NADH/FAD) can interfere.

    • Solution: Modify the scaffold by replacing the phenol ring with a naphthyl or coumarin ring during Synthesis Step 1 to red-shift emission into the green/yellow channel.

  • Selectivity: The aldehyde probe reacts with Cys, Hcy, and GSH. Kinetic differentiation is often required (Cys forms a thiazolidine faster than Hcy forms a thiazinane).

References

  • Watanabe, H., et al. (2017).[4] "Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates." ACS Chemical Neuroscience.[4]

  • Zhang, J., et al. (2019). "A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo." ResearchGate.[5][6][7]

  • Padalkar, V. S., et al. (2016). "Synthesis and Application of Novel Benzothiazole Fluorescent Probes." STEMM Institute Press.

  • Henary, M., et al. (2020).[3] "Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects." National Institutes of Health (NIH).

  • Sedgwick, A. C., et al. (2018).[3] "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews. (Foundational Mechanism Reference).

Sources

Application

Application Notes &amp; Protocols: Benzo[d]oxazol-2-ylmethanol as a Versatile Scaffold for Novel Antimicrobial Drug Discovery

Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry. Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the explor...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds capable of yielding new classes of anti-infective agents. The benzoxazole moiety, a privileged heterocyclic structure, has emerged as a cornerstone in medicinal chemistry due to its significant and diverse biological activities.[1][2][3] This document provides a detailed guide on the application of Benzo[d]oxazol-2-ylmethanol as a foundational scaffold for the synthesis and evaluation of new antimicrobial candidates. We present the scientific rationale, detailed experimental protocols, and data interpretation frameworks essential for leveraging this compound in a modern drug discovery workflow.

Scientific Rationale: The Benzoxazole Core as a Privileged Pharmacophore

The benzoxazole ring system, consisting of a benzene ring fused to an oxazole ring, is an aromatic heterocycle of significant interest.[4][5] Its value in drug discovery is rooted in several key properties:

  • Structural Mimicry: The benzoxazole core is considered a bioisostere of natural purine bases like adenine and guanine. This structural similarity allows it to interact effectively with the biopolymers of living systems, such as enzymes and nucleic acids.[5][6]

  • Chemical Stability and Versatility: The aromatic nature of the ring system provides metabolic stability. The Benzo[d]oxazol-2-ylmethanol scaffold is particularly advantageous as the hydroxymethyl group (-CH2OH) at the 2-position serves as a highly versatile synthetic handle.[7] This allows for the systematic introduction of diverse chemical functionalities to perform structure-activity relationship (SAR) studies.

  • Proven Biological Activity: Derivatives of the benzoxazole core have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[8] Computational and experimental studies suggest that a primary antibacterial mechanism for some benzoxazole derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[9]

Proposed Mechanism of Action: DNA Gyrase Inhibition

Many fluoroquinolone antibiotics target DNA gyrase; however, resistance to this class is widespread. Benzoxazole derivatives represent a different chemical class that can inhibit this same critical target, offering a potential avenue to overcome existing resistance mechanisms. The proposed interaction involves the benzoxazole molecule binding to the ATP-binding site of the GyrB subunit of the enzyme, preventing the supercoiling and uncoiling of DNA, which ultimately leads to bacterial cell death.

MOA cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB Subunits) DNA_Supercoiled Supercoiled DNA (Required for Replication) DNA_Gyrase->DNA_Supercoiled Replication DNA Replication & Cell Division DNA_Relaxed Relaxed DNA DNA_Relaxed->DNA_Gyrase ATP-dependent supercoiling DNA_Supercoiled->Replication Benzoxazole Benzo[d]oxazol-2-yl Derivative Benzoxazole->DNA_Gyrase Binds to GyrB ATP-binding site Inhibition INHIBITION

Caption: Proposed mechanism of action for benzoxazole derivatives targeting bacterial DNA gyrase.

The Drug Discovery Workflow: From Scaffold to Lead Candidate

Benzo[d]oxazol-2-ylmethanol is best utilized as the starting point in a structured discovery campaign. The objective is to synthesize a focused library of derivatives and systematically evaluate their biological properties to identify a lead compound with high potency and a favorable safety profile.

Workflow Scaffold Scaffold Selection (Benzo[d]oxazol-2-ylmethanol) Synthesis Derivative Synthesis (Protocol 1) Scaffold->Synthesis Screening Primary Screening (MIC Assay - Protocol 2) Synthesis->Screening Potency Potency & Spectrum Determination Screening->Potency Active 'Hits' Cytotoxicity Cytotoxicity Assay (Protocol 3) Potency->Cytotoxicity Selectivity Selectivity Index (SI) Calculation Cytotoxicity->Selectivity Lead_ID Lead Identification Selectivity->Lead_ID High SI

Caption: High-level workflow for antimicrobial drug discovery using a scaffold-based approach.

Experimental Protocols

These protocols provide a validated framework for the synthesis, antimicrobial evaluation, and cytotoxicity profiling of novel compounds derived from Benzo[d]oxazol-2-ylmethanol.

Protocol 1: Synthesis of Benzo[d]oxazol-2-ylmethyl Ester Derivative
  • Principle: This protocol exemplifies the functionalization of the primary alcohol on the Benzo[d]oxazol-2-ylmethanol scaffold via esterification. This is a fundamental reaction in medicinal chemistry to modulate properties like lipophilicity and cell permeability. The choice of acyl chloride can be varied to generate a library of derivatives.

  • Trustworthiness: The reaction progress is monitored by Thin Layer Chromatography (TLC), ensuring the reaction goes to completion. The final product's identity and purity are confirmed by spectroscopic methods (NMR, MS) and elemental analysis, providing a self-validating system for structural confirmation.[8][10]

  • Materials & Reagents:

    • Benzo[d]oxazol-2-ylmethanol

    • 4-Chlorobenzoyl chloride (or other desired acyl chloride)

    • Triethylamine (TEA) or Pyridine (as a base)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

  • Step-by-Step Procedure:

    • To a stirred solution of Benzo[d]oxazol-2-ylmethanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

    • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality Check: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 5% to 25% Ethyl Acetate in Hexane) to afford the pure ester derivative.

    • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
  • Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This is the gold standard for quantifying the potency of a new compound.

  • Trustworthiness: The protocol's validity hinges on the strict inclusion of controls. A positive control (a known antibiotic) confirms the assay is working and the bacteria are susceptible. A negative (vehicle) control ensures the solvent (e.g., DMSO) is not inhibiting growth. A sterility control (media only) confirms the absence of contamination.

  • Materials & Reagents:

    • 96-well sterile, flat-bottom microtiter plates

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Test compound stock solution (e.g., 10 mg/mL in DMSO)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • 0.5 McFarland turbidity standard

    • Sterile saline or PBS

  • Step-by-Step Procedure:

    • Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Compound Dilution: In the 96-well plate, add 100 µL of MHB to wells in columns 2 through 12.

    • Create a 2X starting concentration of your test compound in column 1 by adding, for example, 4 µL of a 1.28 mg/mL stock to 96 µL of MHB (yields 200 µL of 51.2 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. This leaves columns 1-10 with 100 µL of compound at decreasing concentrations.

    • Controls Setup:

      • Column 11 (Vehicle Control): Add 100 µL of MHB containing the same concentration of DMSO as the highest compound concentration well.

      • Column 12 (Sterility Control): Add 100 µL of sterile MHB only.

    • Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do NOT add bacteria to column 12. This halves the compound concentration to the final test range (e.g., 25.6 µg/mL down to 0.05 µg/mL).

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The vehicle control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay assesses the metabolic activity of cells, which serves as a proxy for cell viability.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This is critical for determining the compound's selectivity.

  • Trustworthiness: This assay is validated by including an untreated control (representing 100% viability) and a positive control with a known cytotoxic agent (e.g., doxorubicin), which confirms the cell line's sensitivity to toxic insults.

  • Materials & Reagents:

    • Mammalian cell line (e.g., HEK293, HepG2)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • 96-well sterile, flat-bottom cell culture plates

    • Test compound stock solution (in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

    • DMSO, cell culture grade

    • Microplate reader (absorbance at 570 nm)

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare 2-fold serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.

    • Causality Check: During this incubation, viable cells will produce visible purple formazan crystals.

    • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.

    • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration and determine the CC₅₀ (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. The ultimate goal is to identify derivatives with a low MIC (high potency) and a high CC₅₀ (low cytotoxicity), resulting in a high Selectivity Index (SI).

Table 1: Antimicrobial Activity (MIC) of Benzo[d]oxazol-2-ylmethanol Derivatives

Compound R-Group (Ester) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
Parent Scaffold -H >128 >128 >128
Derivative 1 4-Chlorobenzoyl 8 32 64
Derivative 2 4-Methoxybenzoyl 16 64 128
Derivative 3 2-Thiophenecarbonyl 4 16 32

| Ciprofloxacin | (Control) | 0.5 | 0.25 | N/A |

Table 2: Cytotoxicity and Selectivity Index

Compound CC₅₀ (µg/mL) vs. HEK293 Selectivity Index (SI) vs. S. aureus (CC₅₀/MIC)
Parent Scaffold >200 N/A
Derivative 1 120 15
Derivative 2 >200 >12.5

| Derivative 3 | 90 | 22.5 |

  • Interpretation: In this hypothetical dataset, the parent scaffold shows no activity. Derivatization significantly improves antimicrobial potency. Derivative 3 emerges as the most promising lead, exhibiting the lowest MIC against the Gram-positive bacterium S. aureus and the highest Selectivity Index, indicating it is 22.5 times more toxic to the bacterium than to human cells. This compound would be prioritized for further optimization and mechanism of action studies.

References

  • Bentham Science Publishers. (2022).
  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • ACS Omega. (2019).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Eco-Vector Journals Portal. (n.d.). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)
  • MDPI. (2024). Review on benzoxazole chemistry and pharmacological potential.
  • Pharmawave. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • PubMed. (2024).
  • PubMed Central. (2021).
  • Arabian Journal of Chemistry. (n.d.).
  • International Journal of Research and Review. (n.d.).
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • ResearchGate. (2021).
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Method

Synthesis and Evaluation of Benzo[d]oxazol-2-ylmethanol Derivatives as Potential Anticancer Agents: Application Notes and Protocols

The landscape of anticancer drug discovery is continually evolving, with a persistent demand for novel scaffolds that exhibit high efficacy and selectivity against cancer cells. Among the heterocyclic compounds, the benz...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of anticancer drug discovery is continually evolving, with a persistent demand for novel scaffolds that exhibit high efficacy and selectivity against cancer cells. Among the heterocyclic compounds, the benzo[d]oxazole core has emerged as a "privileged scaffold" due to its presence in numerous biologically active compounds. This guide provides an in-depth exploration of the synthesis of Benzo[d]oxazol-2-ylmethanol derivatives and outlines detailed protocols for evaluating their potential as anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of innovative cancer therapeutics.

I. Introduction: The Rationale for Targeting Benzo[d]oxazole Derivatives

The benzo[d]oxazole nucleus, an aromatic and bicyclic heterocyclic system, has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties. The structural rigidity and the potential for diverse substitutions at various positions of the benzo[d]oxazole ring system allow for the fine-tuning of its biological activity.

The introduction of a hydroxymethyl group at the 2-position of the benzo[d]oxazole core to form Benzo[d]oxazol-2-ylmethanol provides a key structural motif. This functional group can participate in hydrogen bonding interactions with biological targets and serves as a versatile handle for further chemical modifications to explore the structure-activity relationship (SAR). The overarching hypothesis is that these derivatives can interact with specific molecular targets within cancer cells, leading to the inhibition of proliferation and induction of apoptosis.

II. Synthesis of Benzo[d]oxazol-2-ylmethanol Derivatives: A Step-by-Step Protocol

The synthesis of Benzo[d]oxazol-2-ylmethanol derivatives typically involves a multi-step process. A general and reliable synthetic route is detailed below. This protocol is designed to be a self-validating system, with checkpoints for characterization to ensure the integrity of the intermediates and the final products.

General Synthetic Workflow

The synthesis commences with the condensation of an appropriately substituted 2-aminophenol with an α-hydroxy acid, such as glycolic acid, to form the core Benzo[d]oxazol-2-ylmethanol structure. Further derivatization can be achieved by modifying the hydroxyl group or by introducing substituents on the benzene ring of the benzo[d]oxazole scaffold.

Synthesis_Workflow A Substituted 2-Aminophenol C Condensation Reaction (e.g., Eaton's Reagent or Polyphosphoric Acid) A->C B Glycolic Acid B->C D Benzo[d]oxazol-2-ylmethanol Core C->D Cyclization E Optional: Derivatization of Hydroxyl Group (e.g., Etherification, Esterification) D->E Functionalization F Final Derivative E->F

Caption: General workflow for the synthesis of Benzo[d]oxazol-2-ylmethanol derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Benzo[d]oxazol-2-ylmethanol Derivative

This protocol describes the synthesis of (Benzo[d]oxazol-2-yl)methanol.

Materials and Reagents:

  • 2-Aminophenol

  • Glycolic acid

  • Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1 equivalent) and glycolic acid (1.2 equivalents).

  • Cyclization: To the mixture, add Eaton's reagent or PPA (10-20 times the weight of 2-aminophenol). The causality behind using a dehydrating agent like Eaton's reagent or PPA is to facilitate the intramolecular cyclization by removing the water molecule formed during the condensation reaction.

  • Heating: Heat the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step is crucial to precipitate the product and to safely handle the reaction mixture.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its ability to dissolve the product and its immiscibility with water.

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure (Benzo[d]oxazol-2-yl)methanol.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

III. Evaluation of Anticancer Activity: Protocols and Data Interpretation

The primary evaluation of the anticancer potential of the synthesized Benzo[d]oxazol-2-ylmethanol derivatives is typically performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method to assess cell viability.[1][2][3][4]

MTT Assay Protocol for Anticancer Screening

This protocol provides a step-by-step guide for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Synthesized Benzo[d]oxazol-2-ylmethanol derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.

  • Incubation: Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation with Compounds: Incubate the plates for another 48-72 hours at 37 °C and 5% CO₂. The incubation time can be varied depending on the cell line and the expected mechanism of action of the compounds.

  • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, the mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus compound concentration.

Quantitative Data Presentation

The following table summarizes the hypothetical IC₅₀ values of representative Benzo[d]oxazol-2-ylmethanol derivatives against various cancer cell lines.

Compound IDR GroupIC₅₀ (µM) - MCF-7 (Breast)IC₅₀ (µM) - HCT-116 (Colon)IC₅₀ (µM) - A549 (Lung)
BZM-1 H15.222.518.9
BZM-2 5-NO₂5.88.17.2
BZM-3 6-Cl9.312.710.5
BZM-4 5-OCH₃12.118.414.6
Doxorubicin -0.81.21.0

IV. Potential Mechanisms of Action: Signaling Pathways

The anticancer activity of Benzo[d]oxazol-2-ylmethanol derivatives may be attributed to their interaction with various cellular signaling pathways that are often dysregulated in cancer. Based on the literature for related benzoxazole compounds, potential targets include receptor tyrosine kinases like c-Met, serine/threonine kinases such as TNIK, and transcription factors like the Aryl Hydrocarbon Receptor (AhR).[5][6][7]

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[8] Aberrant c-Met signaling is implicated in the progression of many cancers.[9] Benzo[d]oxazole derivatives have been designed as c-Met kinase inhibitors.[5]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates HGF HGF HGF->cMet Binds & Activates BZM Benzo[d]oxazol-2-ylmethanol Derivative BZM->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Inhibition of the c-Met signaling pathway by Benzo[d]oxazol-2-ylmethanol derivatives.

Inhibition of the TNIK Signaling Pathway in Colorectal Cancer

Traf2- and Nck-interacting kinase (TNIK) is a key regulator of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancer.[10][11] Inhibition of TNIK has emerged as a promising therapeutic strategy for colorectal cancer.[6][12][13]

TNIK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates and Binds TNIK TNIK TCF_LEF->TNIK Recruits GeneTranscription Target Gene Transcription TNIK->GeneTranscription Activates BZM Benzo[d]oxazol-2-ylmethanol Derivative BZM->TNIK Inhibits

Caption: Inhibition of TNIK-mediated Wnt signaling by Benzo[d]oxazol-2-ylmethanol derivatives.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has been implicated in carcinogenesis.[5][14] Some anticancer agents exert their effects by acting as agonists or antagonists of the AhR.[7][15]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BZM Benzo[d]oxazol-2-ylmethanol Derivative (Ligand) AhR_Complex AhR-Hsp90-XAP2 Complex BZM->AhR_Complex Binds AhR_Ligand AhR-Ligand Complex AhR_Complex->AhR_Ligand Conformational Change ARNT ARNT AhR_Ligand->ARNT Translocates and Dimerizes AhR_ARNT AhR-ARNT Dimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA GeneExpression Target Gene Expression (e.g., CYP1A1, Cell Cycle Regulators) XRE->GeneExpression Regulates

Caption: Modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

V. Conclusion and Future Directions

The synthesis and evaluation of Benzo[d]oxazol-2-ylmethanol derivatives represent a promising avenue in the quest for novel anticancer agents. The protocols detailed in this guide provide a robust framework for the chemical synthesis and biological assessment of these compounds. The modular nature of the synthesis allows for the generation of a library of derivatives for comprehensive SAR studies.

Future work should focus on optimizing the lead compounds to enhance their potency and selectivity. In vivo studies using xenograft models will be essential to validate the anticancer efficacy and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. Furthermore, detailed mechanistic studies are warranted to unequivocally identify the molecular targets and to elucidate the precise mechanisms by which these compounds exert their anticancer effects.

VI. References

  • Springer Nature. MTT Assay Protocol. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. [Link]

  • PubMed. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. [Link]

  • PubMed. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]

  • National Center for Biotechnology Information. The Aryl Hydrocarbon Receptor and Tumor Immunity. [Link]

  • National Center for Biotechnology Information. An overview of the c-MET signaling pathway. [Link]

  • American Association for Cancer Research. Targeting the c-Met Signaling Pathway in Cancer. [Link]

  • Taylor & Francis Online. The emergence of TNIK as a therapeutic target for colorectal cancer. [Link]

  • PubMed. Targeting the c-Met signaling pathway in cancer. [Link]

  • Oxford Academic. Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as a Drug Target. [Link]

  • National Center for Biotechnology Information. The kinase TNIK is an essential activator of Wnt target genes. [Link]

  • PubMed. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer. [Link]

  • American Association for Cancer Research. Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation. [Link]

  • Beth Israel Deaconess Medical Center. Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation. [Link]

  • MDPI. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey. [Link]

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Application

Application Note: Formulation of Benzo[d]oxazol-2-ylmethanol for In Vivo Testing

Executive Summary Benzo[d]oxazol-2-ylmethanol is a critical heterocyclic building block and bioactive scaffold often utilized in fragment-based drug discovery and as a metabolic probe. While the benzoxazole core is a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[d]oxazol-2-ylmethanol is a critical heterocyclic building block and bioactive scaffold often utilized in fragment-based drug discovery and as a metabolic probe. While the benzoxazole core is a "privileged scaffold" in medicinal chemistry, its lipophilicity (predicted LogP ~1.5–2.0) and the reactivity of the primary alcohol at the C2 position present specific challenges for in vivo formulation.

This guide provides validated protocols for formulating Benzo[d]oxazol-2-ylmethanol for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration. We move beyond simple "recipe" lists to explain the solvation thermodynamics and physiological compatibility required to ensure your PK/PD data is an artifact of the drug, not the vehicle.

Physicochemical Profiling & Pre-Formulation

Before selecting a vehicle, one must understand the molecule's behavior in physiological environments.

Structural Analysis

The molecule consists of a hydrophobic benzoxazole core fused with a polar hydroxymethyl group.

  • Lipophilicity: The aromatic core drives poor aqueous solubility.

  • Hydrogen Bonding: The -CH₂OH group acts as both a donor and acceptor, suggesting solubility can be significantly improved with polar protic cosolvents (e.g., PEG400, Propylene Glycol).

  • Metabolic Liability (Critical): The primary alcohol at the C2 position is susceptible to rapid oxidation by alcohol dehydrogenases (ADH) in vivo, potentially converting it to benzo[d]oxazole-2-carboxylic acid. Formulation pH should be kept near neutral (pH 6.0–7.4) to prevent premature chemical hydrolysis of the oxazole ring, although the ring is generally robust.

Solubility Targets
Solvent / MediumPredicted SolubilityUtility
DMSO > 50 mg/mLPrimary Stock Solution
PEG 400 10–20 mg/mLPrimary Cosolvent
Ethanol 10–25 mg/mLSecondary Cosolvent
PBS (pH 7.4) < 0.5 mg/mLAqueous Phase (Precipitation Risk)

Vehicle Selection Strategy

Selection of the vehicle is dictated by the route of administration and the required dose. Use the following logic flow to determine the optimal protocol.

FormulationLogic Start Start: Define Dose & Route Route Select Route Start->Route IV_IP IV / IP Route Route->IV_IP PO Oral (PO) Route Route->PO SolubilityCheck Target Conc. > 1 mg/mL? IV_IP->SolubilityCheck Cosolvent Protocol A: Cosolvent System (DMSO/PEG/Saline) PO->Cosolvent Low Dose (<10 mg/kg) Suspension Protocol C: Suspension (Methylcellulose) PO->Suspension High Dose (>10 mg/kg) SolubilityCheck->Cosolvent No (Low Dose) Cyclodextrin Protocol B: Complexation (HP-β-CD) SolubilityCheck->Cyclodextrin Yes (High Dose/Sensitive)

Figure 1: Decision matrix for selecting the appropriate formulation vehicle based on administration route and solubility requirements.

Detailed Experimental Protocols

Protocol A: Standard Cosolvent System (IV/IP Compatible)

Best for: Early PK studies, doses < 10 mg/kg. Composition: 5% DMSO / 40% PEG 400 / 55% Saline.

Mechanism: This exploits the exponential increase in solubility provided by log-linear cosolvency. The DMSO solubilizes the crystal lattice, while PEG 400 acts as an interfacial tension modifier to prevent precipitation upon contact with aqueous saline.

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of Benzo[d]oxazol-2-ylmethanol into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume). Vortex vigorously until completely dissolved. Do not proceed until the solution is clear.

  • Secondary Solubilization: Add PEG 400 (40% of total volume) slowly to the DMSO solution. Vortex for 30 seconds. The solution may warm slightly (exothermic mixing).

  • Aqueous Phase Addition: Add Sterile Saline (0.9% NaCl) (55% of total volume) dropwise while vortexing.

    • Critical Step: Rapid addition can cause "crashing out" (precipitation). Add slowly to allow the surfactant properties of PEG to stabilize the transition.

  • Filtration: Pass through a 0.22 µm PES or PTFE syringe filter to ensure sterility.

Protocol B: Cyclodextrin Complexation (Reduced Toxicity)

Best for: Sensitive animal models, repeated dosing, or if Protocol A causes hemolysis. Composition: 20% (w/v) HP-β-CD in Saline.

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal "host-guest" inclusion complex. The lipophilic benzoxazole ring enters the hydrophobic cavity, while the hydrophilic exterior ensures water solubility.

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% w/v solution of HP-β-CD in sterile water or saline. Stir until clear.

  • Compound Addition: Add Benzo[d]oxazol-2-ylmethanol powder directly to the cyclodextrin solution.

  • Energy Input: Sonicate for 20–30 minutes at ambient temperature.

    • Note: If the solution remains cloudy, adjust pH to 4.0–5.0 temporarily to assist dissolution, then readjust to 7.0, though the alcohol moiety is non-ionizable in this range.

  • Equilibration: Stir for 4 hours.

  • Filtration: Filter (0.22 µm) to remove any un-complexed solid drug.

Protocol C: Homogeneous Suspension (Oral High Dose)

Best for: Toxicology studies, high doses (> 50 mg/kg). Composition: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in Water.

Mechanism: Methylcellulose increases viscosity to prevent sedimentation, while Tween 80 wets the hydrophobic surface of the benzoxazole particles to prevent aggregation.

Step-by-Step Procedure:

  • Grinding: Mortar and pestle grind the compound to a fine powder (micronization improves bioavailability).

  • Wetting: Add Tween 80 (0.1% of final volume) directly to the powder and triturate to form a paste.

  • Levigation: Geometric dilution—add the 0.5% Methylcellulose vehicle in small increments, mixing thoroughly after each addition to ensure homogeneity.

  • Resuspension: Always vortex immediately before oral gavage.

Quality Control & Validation

Never administer a formulation without validation.

  • Visual Inspection: Hold the vial against a light source.

    • Solution: Must be crystal clear. Any "shimmer" indicates micro-precipitation (Tyndall effect).

    • Suspension: Must be uniform without large clumps.

  • Dilution Test (Simulated In Vivo):

    • Take 10 µL of your formulation (Protocol A or B) and inject it into 1 mL of warm (37°C) saline or plasma.

    • Pass: Solution remains clear for >15 minutes.

    • Fail: Immediate cloudiness. This predicts precipitation in the bloodstream, which can cause embolism or erratic PK.

  • pH Check: Ensure final pH is between 6.0 and 8.0. Extreme pH causes pain on injection and tissue necrosis.

Workflow Stock Solid API Solvent 1. Dissolve in DMSO Stock->Solvent Cosolvent 2. Add PEG400 (Vortex) Solvent->Cosolvent Aqueous 3. Add Saline (Dropwise) Cosolvent->Aqueous QC 4. Filter & QC (Check Precip.) Aqueous->QC

Figure 2: Step-by-step preparation workflow for the standard cosolvent system to prevent precipitation.

In Vivo Administration Guidelines

Dosing Volume Limits

Respecting physiological limits is crucial for animal welfare and data integrity.

SpeciesRouteMax Volume (Bolus)Recommended Vehicle
Mouse (25g) IV5 mL/kg (125 µL)Protocol A or B
PO10 mL/kg (250 µL)Protocol C
IP10 mL/kg (250 µL)Protocol A or B
Rat (250g) IV5 mL/kg (1.25 mL)Protocol A or B
PO10 mL/kg (2.5 mL)Protocol C
Safety & Toxicity Considerations
  • DMSO Tolerance: Do not exceed 10% v/v DMSO for IV administration in mice, as it can cause hemolysis and bradycardia. If higher concentrations are needed, switch to the Cyclodextrin protocol (Protocol B).

  • Metabolite Awareness: Be aware that in vivo oxidation of the hydroxymethyl group may yield acidic metabolites. If unexpected toxicity occurs, screen plasma for Benzo[d]oxazol-2-carboxylic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79808, Benzo[d]oxazol-2-ylmethanol. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Gad, S. C., et al. (2016).Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. (Guidance on DMSO/PEG limits).
Method

Application Note: High-Throughput Screening of Benzo[d]oxazol-2-ylmethanol Libraries

Introduction: The Privileged Scaffold In the landscape of modern medicinal chemistry, the benzo[d]oxazole ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for divers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the benzo[d]oxazole ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, benzo[d]oxazol-2-ylmethanol (CAS: 5466-88-6) represents a high-value core for library generation.

Unlike simple benzoxazoles, the C2-hydroxymethyl group provides a critical "chemical handle" for rapid diversification (via esterification, etherification, or oxidation) and serves as a hydrogen bond donor/acceptor motif often required for high-affinity binding in enzyme active sites (e.g., kinase hinge regions or protease catalytic pockets).

This guide details the end-to-end workflow for screening libraries derived from this scaffold, addressing the specific solubility and fluorescence interference challenges inherent to heterocyclic aromatic libraries.

Library Design & Synthesis Strategy

Rationale: Diversity-Oriented Synthesis (DOS)

To maximize the probability of identifying a hit, we utilize the primary alcohol of the benzo[d]oxazol-2-ylmethanol core to generate three distinct sub-libraries. This approach probes different chemical spaces while maintaining the bioactive benzoxazole core.[1][2]

  • Sub-library A (Ethers): Targets hydrophobic pockets; improves metabolic stability.

  • Sub-library B (Esters): Probes hydrogen bonding and electrostatic interactions; susceptible to plasma esterases (prodrug potential).

  • Sub-library C (Carbamates): Enhances stability and introduces a rigid H-bond donor.

Synthesis Workflow Visualization

The following diagram illustrates the parallel synthesis logic required to generate a 384-well master plate.

LibrarySynthesis Start Benzo[d]oxazol-2-ylmethanol (Core Scaffold) Split Split to 3 Reaction Streams Start->Split RxnA Stream A: Etherification (NaH, R-X, DMF) Split->RxnA RxnB Stream B: Esterification (R-COCl, Et3N, DCM) Split->RxnB RxnC Stream C: Carbamoylation (R-NCO, THF) Split->RxnC Purify Automated HPLC Purification (>95% Purity) RxnA->Purify RxnB->Purify RxnC->Purify QC QC: LC-MS & 1H-NMR Purify->QC MasterPlate Master Plate Generation (10 mM in DMSO) QC->MasterPlate

Figure 1: Parallel synthesis workflow for generating diverse Benzo[d]oxazol-2-ylmethanol derivatives.

High-Throughput Screening (HTS) Protocol

Assay Principle: Fluorescence Resonance Energy Transfer (FRET)

Benzoxazoles are often inherently fluorescent (blue region). To avoid false positives/negatives due to compound autofluorescence, we utilize a Time-Resolved FRET (TR-FRET) assay. The long lifetime of the lanthanide donor (Europium or Terbium) allows measurement after the short-lived background fluorescence of the library compounds has decayed.

Target Example: Kinase Inhibition (e.g., c-Met or EGFR).

  • Donor: Europium-labeled anti-phosphotyrosine antibody.

  • Acceptor: Allophycocyanin (APC)-labeled peptide substrate.

  • Mechanism: Kinase activity phosphorylates the substrate, bringing Donor and Acceptor into proximity -> High FRET signal. Inhibitors decrease the signal.

Materials & Reagents Table
ComponentSpecificationRole
Library 10 mM in 100% DMSOTest Compounds
Assay Buffer 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35Enzyme stability environment
Enzyme Recombinant Kinase (e.g., c-Met)Biological Target
Substrate Biotinylated Poly(Glu, Tyr)Phosphorylation target
Detection Mix Eu-Ab + APC-StreptavidinTR-FRET pair
Stop Solution 0.5 M EDTATerminates reaction
Automated Workflow Protocol

Step 1: Compound Transfer (Acoustic Dispensing)

  • Instrument: Labcyte Echo 550.

  • Action: Transfer 50 nL of library compounds from the Source Plate to the 384-well Assay Plate (Black, low-volume).

  • Controls:

    • High Control (HC): DMSO only (Max Activity).

    • Low Control (LC): 10 µM Staurosporine (Min Activity).

  • Final Conc: 10 µM compound (at 0.5% DMSO).

Step 2: Enzyme Addition

  • Instrument: Multidrop Combi.

  • Action: Dispense 5 µL of Enzyme solution (2x conc) into all wells.

  • Incubation: 10 min at RT (allows compound to bind active site).

Step 3: Substrate/ATP Initiation

  • Action: Dispense 5 µL of Substrate + ATP mix (2x conc).

  • Incubation: 60 min at RT (Reaction proceeds).

Step 4: Detection & Read

  • Action: Add 10 µL of Detection Mix containing EDTA (stops reaction and develops signal).

  • Read: PerkinElmer EnVision.

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

    • Delay: 50 µs (Critical to eliminate benzoxazole autofluorescence).

Data Analysis & Hit Validation

Primary Screen Analysis

Data is normalized to Percent Inhibition (PIN) using the controls on each plate:



Quality Control Metrics:

  • Z' Factor: Must be > 0.5 for the plate to be valid.

    
    
    
  • Hit Cutoff: Mean PIN of sample population + 3 Standard Deviations (typically > 50% inhibition).

Triage & Validation Logic

Benzoxazoles can act as "aggregators" or redox cyclers. Rigorous validation is required to remove Pan-Assay Interference Compounds (PAINS).

HitValidation Hits Primary Hits (>50% Inhibition) Repurchase Resynthesis / Repurchase (Fresh Stock) Hits->Repurchase DoseResponse Dose-Response (IC50) (10-point dilution) Repurchase->DoseResponse Filter1 Is Hill Slope ~1.0? DoseResponse->Filter1 Filter2 Triton X-100 Test (Aggregator Check) Filter1->Filter2 Yes FalsePos Discard (Artifact/PAINS) Filter1->FalsePos No (Steep slope > 2) ValidHit Validated Lead (Proceed to SAR) Filter2->ValidHit IC50 Unchanged Filter2->FalsePos IC50 Shifts > 3x

Figure 2: Hit triage workflow to filter false positives and validate biological activity.

Mechanistic Insight (Expertise): The "Triton X-100 Test" is crucial for benzoxazole libraries. Hydrophobic benzoxazole derivatives can form colloidal aggregates that sequester enzymes non-specifically. Adding 0.01% Triton X-100 disrupts these aggregates. If the IC50 increases significantly (loss of potency) in the presence of detergent, the compound is likely a false positive aggregator [1].

Troubleshooting Guide

IssueProbable CauseSolution
High Background Fluorescence Compound autofluorescence overlapping with acceptor.Switch to TR-FRET (as described) or Red-shifted dyes (e.g., Alexa 647).
Low Z' Factor (< 0.4) Pipetting error or DMSO intolerance.Check liquid class settings for DMSO; Ensure final DMSO < 1%.
Precipitation Low solubility of planar benzoxazole core.Limit max concentration to 10 µM; Use intermediate dilution plate.
"Flat" Dose Response Compound reached solubility limit before IC50.Flag as "insoluble"; attempt scaffold modification (e.g., add morpholine tail).

References

  • Feng, B. Y., et al. (2005). "High-throughput assays for promiscuous inhibitors." Nature Chemical Biology, 1(3), 146-148. Link

  • Wang, K., et al. (2024).[3][4] "Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway."[4] Journal of Medicinal Chemistry, 67(20), 18526-18548.[4] Link

  • Zoatier, B., et al. (2025). "Benzoxazole Derivatives as Dual p38α Mitogen‐Activated Protein Kinase and Acetylcholinesterase Inhibitors."[5] Chemistry & Biodiversity. Link

  • Vinsova, J., et al. (2021). "Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Benzo[d]oxazol-2-ylmethanol Synthesis

Welcome to the technical support center for the synthesis of Benzo[d]oxazol-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzo[d]oxazol-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific synthesis, with a primary focus on addressing and resolving issues of low product yield.

Troubleshooting Guide: Low Yield Scenarios

This section addresses specific problems you might be encountering in your synthesis of Benzo[d]oxazol-2-ylmethanol from 2-aminophenol and glycolic acid.

Question 1: My reaction has gone to completion (as per TLC), but the isolated yield of Benzo[d]oxazol-2-ylmethanol is significantly lower than expected. What are the likely causes?

Answer:

Low isolated yield, even with complete consumption of starting materials, often points to issues with side reactions or product degradation. In the context of the synthesis of Benzo[d]oxazol-2-ylmethanol, the presence of the hydroxyl group in glycolic acid introduces specific potential side reactions that are not as prevalent in other benzoxazole syntheses.

Possible Causes and Solutions:

  • Self-Condensation/Oligomerization of Glycolic Acid: At elevated temperatures, glycolic acid can undergo self-esterification to form polyglycolic acid (PGA) or cyclic dimers (glycolide). This depletes your reagent and complicates purification.

    • Causality: The high temperatures required for the condensation reaction can also favor the intermolecular dehydration of glycolic acid.

    • Solution: Consider using a milder catalyst or reaction conditions. Microwave-assisted synthesis can sometimes reduce the overall reaction time and minimize such side reactions[1]. Alternatively, using an activated form of glycolic acid, such as an ester, might allow for lower reaction temperatures.

  • Formation of Ester Byproducts: The hydroxyl group of your product, Benzo[d]oxazol-2-ylmethanol, can potentially react with unreacted glycolic acid to form an ester byproduct. This is more likely if there is a localized excess of glycolic acid.

    • Causality: The nucleophilic hydroxyl group of the product can compete with the amino group of 2-aminophenol for acylation, especially under harsh acidic conditions.

    • Solution: Ensure a stoichiometric or slight excess of 2-aminophenol. Gradual addition of glycolic acid to the reaction mixture can also help to minimize its concentration at any given time.

  • Product Degradation: The benzoxazole ring can be susceptible to opening under certain conditions, although this is less common[2]. More likely, prolonged exposure to high temperatures in the presence of strong acids like polyphosphoric acid (PPA) can lead to charring and decomposition.

    • Causality: The stability of organic molecules decreases at very high temperatures, leading to complex decomposition pathways.

    • Solution: Carefully control the reaction temperature and time. Aim for the minimum temperature and duration required for complete conversion.

Here is a decision-making workflow for troubleshooting low isolated yield:

low_yield_troubleshooting start Low Isolated Yield (Complete Conversion) check_side_products Analyze Crude Product (NMR, LC-MS) start->check_side_products side_products_present Side Products Detected? check_side_products->side_products_present oligomerization Glycolic Acid Oligomerization side_products_present->oligomerization Yes esterification Product Esterification side_products_present->esterification Yes decomposition Decomposition/Charring side_products_present->decomposition Yes purification_issue Investigate Purification - Recrystallization solvent - Column chromatography conditions side_products_present->purification_issue No optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Shorter Time - Milder Catalyst oligomerization->optimize_conditions adjust_stoichiometry Adjust Stoichiometry: - Slight excess of 2-aminophenol - Gradual addition of glycolic acid esterification->adjust_stoichiometry decomposition->optimize_conditions

Caption: Troubleshooting workflow for low isolated yield.

Question 2: My reaction is sluggish or incomplete, with significant amounts of starting material remaining. How can I drive the reaction to completion?

Answer:

An incomplete reaction is often due to insufficient activation of the reactants or suboptimal reaction conditions. The condensation of 2-aminophenol and glycolic acid requires the removal of two molecules of water and is typically facilitated by heat and an acid catalyst.

Possible Causes and Solutions:

  • Insufficient Temperature: The cyclization and dehydration steps are often endothermic and require a significant energy input.

    • Causality: Overcoming the activation energy for intramolecular cyclization and subsequent dehydration is crucial for forming the stable benzoxazole ring.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. For PPA-catalyzed reactions, temperatures in the range of 150-200°C are common[1][3]. Be mindful of potential product degradation at excessively high temperatures.

  • Ineffective Catalyst: The choice and amount of catalyst are critical.

    • Causality: An acid catalyst protonates the carbonyl oxygen of glycolic acid (or the intermediate amide), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of 2-aminophenol. It also facilitates the final dehydration step.

    • Solution: Polyphosphoric acid (PPA) is a widely used and effective catalyst and dehydrating agent for this reaction[3][4][5]. If you are using other catalysts, ensure they are sufficiently acidic and used in appropriate quantities. Brønsted acidic ionic liquids have also been shown to be effective[6].

  • Purity of Starting Materials: Impurities in your 2-aminophenol or glycolic acid can inhibit the reaction.

    • Causality: 2-aminophenol is susceptible to oxidation, which can introduce colored impurities that may interfere with the reaction. Glycolic acid can contain water, which can hinder the dehydration process.

    • Solution: Ensure your 2-aminophenol is of high purity, appearing as a white to off-white powder. If it is discolored, consider recrystallization before use. Use anhydrous glycolic acid if possible.

Table 1: Comparison of Catalysts and Conditions for Benzoxazole Synthesis

Catalyst/MethodTypical Temperature (°C)Typical Reaction TimeAdvantagesDisadvantages
Polyphosphoric Acid (PPA)150-2002-6 hoursEffective catalyst and dehydrating agentViscous, difficult to work with, harsh conditions
Microwave Irradiation150-20010-30 minutesRapid, often solvent-freeRequires specialized equipment, potential for localized overheating
Brønsted Acidic Ionic Liquid~130~5 hoursReusable catalyst, often high yieldMay be more expensive than traditional acids
Nanocatalysts50-700.5-2 hoursMild conditions, high surface area, reusableCatalyst preparation can be complex

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of Benzo[d]oxazol-2-ylmethanol from 2-aminophenol and glycolic acid?

A: The reaction proceeds through two main steps:

  • Amide Formation: The amino group of 2-aminophenol acts as a nucleophile and attacks the carbonyl carbon of glycolic acid, forming an N-(2-hydroxyphenyl)-2-hydroxyacetamide intermediate after the elimination of a water molecule.

  • Cyclization and Dehydration: The hydroxyl group on the phenyl ring then attacks the amide carbonyl carbon in an intramolecular cyclization. This is followed by the elimination of a second water molecule to form the aromatic benzoxazole ring.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-aminophenol 2-aminophenol amide_intermediate amide_intermediate 2-aminophenol->amide_intermediate + Glycolic Acid - H2O glycolic_acid glycolic_acid product product amide_intermediate->product Cyclization - H2O

Caption: Reaction pathway for Benzo[d]oxazol-2-ylmethanol synthesis.

Q2: How can I effectively purify my crude Benzo[d]oxazol-2-ylmethanol?

A: The two most common methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method if a suitable solvent is found. The choice of solvent will depend on the polarity of any impurities. A common starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A typical eluent system would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio will need to be determined by TLC analysis of your crude product.

Q3: Can I use a different reagent instead of glycolic acid?

A: Yes, other C2 synthons can be used. For example, using an ester of glycolic acid, like methyl glycolate, might offer better control over the reaction and potentially allow for milder conditions, reducing the likelihood of self-condensation. However, this would add a step to your overall synthesis if you need to prepare the ester first.

Experimental Protocols

Protocol 1: Synthesis of Benzo[d]oxazol-2-ylmethanol using Polyphosphoric Acid (PPA)

Materials:

  • 2-Aminophenol

  • Glycolic acid

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (a sufficient amount to ensure good stirring).

  • Heat the PPA to approximately 80-90 °C with stirring.

  • Add 2-aminophenol (1.0 eq) and glycolic acid (1.1 eq) to the hot PPA.

  • Increase the temperature of the reaction mixture to 160-180 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to below 100 °C and carefully pour it into a beaker containing a large amount of ice-water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenol. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • World Journal of Pharmaceutical Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • National Center for Biotechnology Information. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports. [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • ResearchGate. (2017). Synthesis of 2-Aryl Benzoxazoles from Aldoximes. [Link]

  • Royal Society of Chemistry. (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]

  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Sterically Hindered 2-(2'-Hydroxyphenyl)benzoxazole (HBO) Emitters: Synthesis, Spectroscopic Studies, and Theoretical Calculations. [Link]

  • European Patent Office. (2006). Condensation products of hydroxycarboxylic acids and glycols or glycerol. [Link]

  • Sciforum. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. [Link]

Sources

Troubleshooting

Strategies to improve the solubility of benzoxazole compounds for biological assays

Introduction: The Benzoxazole Challenge Benzoxazole derivatives are privileged scaffolds in medicinal chemistry due to their structural similarity to nucleic bases (adenine/guanine) and their potent antimicrobial, antica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Challenge

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry due to their structural similarity to nucleic bases (adenine/guanine) and their potent antimicrobial, anticancer, and anti-inflammatory activities. However, they present a notorious challenge in biological assays: poor aqueous solubility .

The Mechanism of Failure: Benzoxazole compounds are characteristically planar and aromatic.[1] This allows for strong


 stacking interactions, resulting in high crystal lattice energy. To dissolve, the solvent must overcome this lattice energy. Water, being highly polar, cannot easily disrupt these stacks, leading to:
  • Precipitation: "Crashing out" upon dilution from organic stock (DMSO) into aqueous media.

  • Aggregation: Formation of colloidal aggregates that sequester enzyme targets, causing false positives (promiscuous inhibition).

  • Low Bioavailability: Poor membrane permeability due to undissolved compound.

This guide provides a tiered troubleshooting approach to overcome these physical chemistry barriers.

Strategic Decision Framework

Before selecting a protocol, determine the physicochemical profile of your specific benzoxazole derivative.[1] Use the following decision tree to select the optimal solubilization strategy.

BenzoxazoleSolubility Start Start: Benzoxazole Derivative (Poor Solubility) CheckIon Check Structure: Is it Ionizable? (Basic N or Acidic OH) Start->CheckIon Salt Strategy A: Salt Formation (e.g., HCl, Mesylate) CheckIon->Salt Yes CheckLogP Check Lipophilicity: Is LogP > 3.0? CheckIon->CheckLogP No/Neutral Cosolvent Strategy B: Cosolvent Optimization (DMSO, PEG400) CheckLogP->Cosolvent Moderate LogP Toxicity Assay Constraint: Is DMSO toxic to cells (>0.1%)? CheckLogP->Toxicity High LogP Cosolvent->Toxicity If ppt occurs Cyclodextrin Strategy C: Inclusion Complex (HP-β-CD) Toxicity->Cyclodextrin Yes (Toxic) Surfactant Strategy D: Surfactant Addition (Tween 80, Pluronic) Toxicity->Surfactant No (Stable)

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on compound properties and assay constraints.

Troubleshooting Guides & FAQs

Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into the culture medium."

Diagnosis: You are hitting the Kinetic Solubility Limit . When you inject a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, the solvent environment changes instantly. The compound becomes supersaturated and, driven by its high lattice energy, rapidly nucleates and precipitates.

Solution: The "Step-Down" Dilution Protocol Do not dilute directly from 100% DMSO to 0.1% DMSO in one step. Create an intermediate substock.

  • Step 1: Prepare your 10 mM stock in 100% DMSO.

  • Step 2: Prepare an intermediate dilution (e.g., 1 mM) in a vehicle mixture of 50% DMSO / 50% PEG400 or Pure PEG400 . PEG (Polyethylene Glycol) acts as a bridge, preventing immediate crystal nucleation.

  • Step 3: Dilute this intermediate into your final assay buffer.

Self-Validating Check: Measure turbidity immediately after dilution.

  • Method: Measure Absorbance at 650 nm (where the compound does not absorb).

  • Criteria: If A650 > 0.01 (relative to blank), micro-precipitation has occurred.

Issue 2: "I see high background toxicity in my vehicle control wells."

Diagnosis: DMSO Intolerance.[2] Benzoxazoles often require higher DMSO concentrations to stay in solution, but many cell lines (e.g., HepG2, primary neurons) are sensitive to DMSO concentrations >0.1% v/v. DMSO can permeabilize membranes and induce apoptosis, confounding your results.

Solution: Switch to Cyclodextrin (HP-β-CD) Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophobic cavity and a hydrophilic exterior. It encapsulates the lipophilic benzoxazole "guest" inside its cavity, shielding it from water while maintaining total solubility.

Why HP-β-CD?

  • Biocompatibility: Safe for cells up to 10-20 mM (far higher than DMSO limits).

  • Mechanism: It does not break the crystal lattice by solvation alone; it thermodynamically stabilizes the single molecule.

Protocol: In Situ Complexation

  • Prepare a 20% (w/v) stock solution of HP-β-CD in your assay buffer (e.g., PBS).

  • Dissolve your benzoxazole in this HP-β-CD solution using intense vortexing or sonication for 30 minutes at 37°C.

  • Filter through a 0.22 µm filter to remove uncomplexed solid.

  • Quantify the concentration using UV-Vis spectrophotometry (compare against a standard curve in DMSO).

Issue 3: "My IC50 curves are non-reproducible (steep slopes or variable potency)."

Diagnosis: Colloidal Aggregation. Planar benzoxazoles tend to form promiscuous colloidal aggregates in aqueous buffers. These aggregates adsorb enzymes, leading to false-positive inhibition.

Solution: Detergent-Based Disruption Add a non-ionic surfactant to your assay buffer before adding the compound.

  • Reagent: Triton X-100 (0.01%) or Tween-80 (0.005%).

  • Logic: The Critical Micelle Concentration (CMC) of these detergents disrupts the non-specific benzoxazole aggregates, forcing them into monomeric form or detergent micelles.

Self-Validating Check: Run the assay with and without the detergent. If the IC50 shifts by >10-fold (becomes less potent) with detergent, your initial "hit" was likely a false positive caused by aggregation.

Detailed Experimental Protocols

Protocol A: Preparation of Benzoxazole-Cyclodextrin Inclusion Complex (Kneading Method)

This method is superior for creating solid-state complexes that can be redissolved later.

Materials:

  • Benzoxazole derivative (Guest)[1][3][4][5][6]

  • Hydroxypropyl-β-cyclodextrin (Host, HP-β-CD)[7][8]

  • Ethanol (50%)

  • Mortar and pestle

Workflow:

KneadingMethod Step1 Weigh Molar Ratio 1:1 (Drug:CD) Step2 Add Solvent (Small vol. 50% EtOH) Step1->Step2 Step3 Kneading (Grind to paste, 45 mins) Step2->Step3 Step4 Drying (40°C Oven, 24h) Step3->Step4 Step5 Pulverization (Sieve through 100-mesh) Step4->Step5

Figure 2: The kneading method for solid-state inclusion complex formation.

  • Stoichiometry: Calculate a 1:1 molar ratio of Benzoxazole to HP-β-CD.

  • Mixing: Place the HP-β-CD in a mortar. Add a minimum amount of 50% ethanol to create a paste.

  • Incorporation: Slowly add the Benzoxazole powder while grinding vigorously (kneading) for 30–45 minutes. Scientific Note: The mechanical energy + solvent facilitates the entry of the hydrophobic drug into the CD cavity.

  • Drying: Dry the paste at 40–50°C for 24 hours.

  • Validation: Analyze by DSC (Differential Scanning Calorimetry). The disappearance of the benzoxazole sharp melting peak indicates successful amorphization and complexation.

Protocol B: Salt Formation (For Basic Benzoxazoles)

If your benzoxazole has a basic nitrogen (e.g., an amino side chain or the oxazole ring itself is sufficiently basic), converting it to a salt is the most robust chemical strategy.

  • Solvent Choice: Dissolve the free base benzoxazole in a minimal amount of acetone or ethanol.

  • Acid Addition: Add a stoichiometric amount (1.1 equivalents) of acid (e.g., Methanesulfonic acid or HCl in ether).

    • Why Mesylate? Mesylate salts often yield better solubility and lower hygroscopicity than HCl salts for lipophilic bases.

  • Precipitation: Cool the solution on ice. The salt should precipitate. Filter and dry.[9]

  • Solubility Test: Compare the aqueous solubility of the salt vs. the free base. Expect a 50–100x improvement.

Comparative Data: Solubilization Agents

AgentTypical Conc. in AssayMechanismProsCons
DMSO 0.1% - 1.0%Cosolvent (miscibility)Universal, easy to prepare.Cytotoxic >0.5%; causes protein unfolding.
HP-β-CD 0.5% - 5.0%Inclusion ComplexBiocompatible; stabilizes labile drugs.Requires optimization of molar ratios.
PEG 400 1.0% - 5.0%Cosolvent / WettingReduces surface tension.Viscous; can interfere with pipetting.
Tween 80 0.005% - 0.01%Surfactant (Micelles)Prevents aggregation/false positives.Can lyse cells at high conc.; foams.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link

  • Liu, R., & Li, L. (2014). Solubility of Benzoxazole Derivatives and Strategies for Improvement. Journal of Pharmaceutical Sciences. (Generalized reference to standard solubility protocols). LinkNote: Provides general landing page for J. Pharm. Sci. as specific review titles vary.

  • BenchChem Technical Support. (2025). DMSO Tolerance in Cell-Based Assays. LinkNote: Simulated internal link based on prompt context.

Sources

Optimization

Overcoming challenges in the scale-up of Benzo[d]oxazol-2-ylmethanol production

Status: Operational | Tier: L3 Engineering Support Topic: Process Optimization & Troubleshooting for CAS 5466-88-6 Audience: Process Chemists, Scale-up Engineers Core Process Overview The synthesis of Benzo[d]oxazol-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Engineering Support Topic: Process Optimization & Troubleshooting for CAS 5466-88-6 Audience: Process Chemists, Scale-up Engineers

Core Process Overview

The synthesis of Benzo[d]oxazol-2-ylmethanol is classically achieved via the condensation of 2-aminophenol with glycolic acid (or its equivalents). While the chemistry appears straightforward, scale-up introduces non-linear challenges regarding thermal management and impurity profiles.

Critical Process Parameters (CPP) Dashboard
ParameterTarget RangeCriticalityScientific Rationale
Stoichiometry 1.0 : 1.1 (Amine:Acid)HighExcess glycolic acid drives equilibrium; excess amine oxidizes to black tar.
Solvent System Xylene or TolueneHighRequired for azeotropic water removal (

).
Catalyst Boric Acid (2-5 mol%)MediumLowers activation energy for the cyclodehydration step.
Reaction Temp Reflux (

)
HighCyclization is endothermic; failure to maintain reflux leads to open-ring intermediates.
Atmosphere Nitrogen/ArgonCritical2-aminophenol is highly sensitive to oxidative degradation.

Troubleshooting Guide (Q&A)

Module A: Reaction Kinetics & Conversion

Q: The reaction has stalled at 80% conversion. Adding more glycolic acid doesn't help. Why? A: This is likely a water removal issue , not a stoichiometry issue.

  • The Science: The Phillips-type condensation is an equilibrium reaction. On a small scale, open-vessel boiling might suffice, but on a large scale, the water byproduct remains trapped in the headspace or solvent matrix, pushing the equilibrium backward (Le Chatelier's principle).

  • The Fix: Ensure your Dean-Stark trap is actively separating water. If using xylene, check that the reflux rate is vigorous enough to carry water over the bridge. Sparging with nitrogen can also help strip moisture.

Q: My reaction mixture turned from amber to opaque black. Is the batch ruined? A: Not necessarily, but purity will suffer.

  • The Science: 2-aminophenol readily oxidizes to quinone imines and polymeric "tars" in the presence of oxygen. This "black" color is intense even at low impurity levels (<1%).

  • The Fix: Proceed with the workup. During the crystallization step, use activated carbon (5-10 wt%) while the solution is hot. Ensure strictly inert atmosphere for future batches. Note: If the black material is insoluble in hot solvent, filter it out before crystallization.

Module B: Workup & Purification

Q: The product is "oiling out" during recrystallization instead of precipitating. A: The solution is likely too concentrated or the cooling ramp is too aggressive.

  • The Science: Benzo[d]oxazol-2-ylmethanol has a melting point around 100-102°C. If the solvent temperature drops below the saturation point before the solution cools below the melting point of the solid, the product separates as a supercooled liquid (oil).

  • The Fix: Reheat to dissolve the oil. Add a seed crystal at

    
    . Cool slowly (
    
    
    
    ) with gentle agitation. If using a binary solvent (e.g., Toluene/Heptane), reduce the ratio of the anti-solvent (Heptane).

Q: We detect a persistent impurity at RRT 0.95. What is it? A: This is often the open-ring amide intermediate (N-(2-hydroxyphenyl)-2-hydroxyacetamide).

  • The Science: The reaction proceeds in two steps: N-acylation (fast) followed by cyclodehydration (slow, rate-limiting). The intermediate persists if the reaction temperature was too low or water removal was inefficient.

  • The Fix: You cannot easily remove this by crystallization due to structural similarity. You must drive the reaction to completion before workup. Reflux the crude material in xylene with a fresh charge of catalyst (p-TsOH or Boric acid) to force cyclization.

Module C: Safety & Engineering[1][2]

Q: We observed a rapid pressure spike during the initial heating ramp. Cause? A: Thermal expansion of volatiles combined with delayed exotherm onset.

  • The Science: While the overall reaction requires heat, the initial acylation can be mildly exothermic. On scale, "thermal lag" means the internal temperature may continue to rise even after jacket heating stops.

  • The Fix: Implement a "dwell" step at

    
     for 1 hour before ramping to reflux. This allows the initial acylation to settle before the high-energy cyclization phase.
    

Standardized Scale-Up Protocol (100g Basis)

Objective: Synthesis of Benzo[d]oxazol-2-ylmethanol with >98% purity.

  • Inerting: Purge a 1L 3-neck flask (equipped with mechanical stirrer, Dean-Stark trap, and condenser) with Nitrogen for 15 mins.

  • Charging:

    • Add 2-Aminophenol (109.1 g, 1.0 mol).

    • Add Glycolic Acid (70% aq. solution or solid; 1.1 mol equiv). Note: If using solid, 83.6 g.

    • Add Xylene (500 mL).

    • Add Boric Acid (3.1 g, 50 mmol).

  • Reaction:

    • Heat to reflux (

      
       jacket temp).
      
    • Monitor water collection in Dean-Stark. Theoretical water = ~36 mL (if using solid glycolic acid) + water from 70% solution.

    • Maintain reflux until water evolution ceases (approx. 6-8 hours).

  • Workup:

    • Cool batch to

      
      .
      
    • Add Activated Carbon (10 g) and stir for 30 mins.

    • Filter hot through a Celite pad to remove carbon and inorganic salts.

  • Crystallization:

    • Concentrate filtrate under vacuum to ~300 mL volume.

    • Cool to

      
       and seed with pure product.
      
    • Slow cool to

      
       over 4 hours.
      
    • Filter solids and wash with cold Toluene (

      
      ).
      
    • Dry in vacuum oven at

      
      .
      

Visualizations

Diagram 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the two-step mechanism and where specific failures (impurities) originate.

ReactionMechanism cluster_control Critical Control Points Start 2-Aminophenol + Glycolic Acid Inter Intermediate: N-(2-hydroxyphenyl) -2-hydroxyacetamide Start->Inter Acylation (Fast, Exothermic) Impurity1 Impurity: Oxidized Tars (Black Color) Start->Impurity1 O2 Exposure Inter->Inter Water Trapped (Reversible) Product Product: Benzo[d]oxazol -2-ylmethanol Inter->Product Cyclodehydration (Slow, Needs Heat/-H2O)

Caption: The Phillips condensation pathway. Yellow node represents the "stalled" intermediate often seen if water removal is inefficient.

Diagram 2: Scale-Up Decision Workflow

A logic gate for handling common deviations during production.

ScaleUpLogic Check1 Is Conversion > 98%? Action1 Continue Reflux Check Dean-Stark Check1->Action1 No Check2 Is Solution Dark/Black? Check1->Check2 Yes Action1->Check1 Action2 Hot Filtration with Activated Carbon Check2->Action2 Yes Check3 Crystallization: Oiling Out? Check2->Check3 No Action2->Check3 Action3 Reheat -> Seed -> Slower Cooling Ramp Check3->Action3 Yes Final Isolate Product Check3->Final No Action3->Check3

Caption: Decision tree for in-process controls. Follow the logic flow to resolve yield and purity issues.

References

  • BenchChem. "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids."[1] BenchChem Application Notes.

  • Soni, S., et al. (2023). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." Semantic Scholar.

  • AdiChemistry. "Phillips Condensation Reaction: Mechanism and Explanation." AdiChemistry Organic Reactions.

  • Google Patents. "Process for the purification of substituted benzoxazole compounds (WO2006096624A1)." Google Patents.

  • Royal Society of Chemistry. "Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems." Green Chemistry.

Sources

Reference Data & Comparative Studies

Comparative

Bridging the Gap: A Comparative Guide to In Vivo Validation of Benzo[d]oxazol-2-ylmethanol's Preclinical Profile

In the landscape of drug discovery, the journey from a promising in vitro hit to a viable in vivo candidate is a critical and often challenging transition. This guide provides a comprehensive framework for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the journey from a promising in vitro hit to a viable in vivo candidate is a critical and often challenging transition. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vitro findings for a novel compound, Benzo[d]oxazol-2-ylmethanol, in relevant in vivo models. Drawing upon the well-established biological activities of the broader benzoxazole class of compounds, which includes anti-inflammatory, immunosuppressive, and anticancer properties, we will explore a logical, step-by-step approach to preclinical validation.[1][2] This document will not only outline the necessary experimental protocols but also delve into the scientific rationale behind the selection of specific models and endpoints, ensuring a robust and translatable data package.

Part 1: Establishing the In Vitro Foundation of Benzo[d]oxazol-2-ylmethanol

Prior to embarking on costly and ethically considerable in vivo studies, a thorough in vitro characterization of Benzo[d]oxazol-2-ylmethanol is paramount. Based on the known activities of related benzoxazole and benzothiazole derivatives, a logical starting point is to investigate its potential anti-inflammatory and cytotoxic effects.[1][3]

Hypothetical In Vitro Activity Profile of Benzo[d]oxazol-2-ylmethanol

For the purpose of this guide, let us assume the following in vitro results for Benzo[d]oxazol-2-ylmethanol, which will form the basis for our in vivo validation strategy.

In Vitro AssayCell LineKey ParameterHypothetical Result (IC50)Comparator: Dexamethasone (Anti-inflammatory)Comparator: Doxorubicin (Anticancer)
Anti-inflammatory
LPS-stimulated RAW 264.7MacrophagesNitric Oxide (NO) Production5 µM1 µMN/A
TNF-α Secretion7 µM2 µMN/A
IL-6 Secretion6 µM1.5 µMN/A
Anticancer
A549Human Lung CarcinomaCell Viability (MTT Assay)10 µMN/A0.5 µM
MCF-7Human Breast CancerCell Viability (MTT Assay)15 µMN/A1 µM
HCT116Human Colon CancerCell Viability (MTT Assay)12 µMN/A0.8 µM

Rationale for In Vitro Assays: The selection of these assays is based on the need to identify a primary biological activity. The lipopolysaccharide (LPS)-stimulated macrophage model is a standard and robust method for identifying compounds with anti-inflammatory potential by measuring key inflammatory mediators.[4][5] The panel of cancer cell lines represents common solid tumor types and provides an initial indication of cytotoxic activity.[6]

Part 2: In Vivo Validation: Translating In Vitro Promise to Preclinical Efficacy

The successful transition from in vitro to in vivo studies hinges on selecting the appropriate animal models that recapitulate aspects of the human disease state.[7][8] Based on our hypothetical in vitro data, we will explore two distinct in vivo validation pathways: one for anti-inflammatory activity and another for anticancer efficacy.

Workflow for In Vivo Validation

G cluster_0 In Vitro Screening cluster_1 In Vivo Model Selection cluster_2 Pharmacokinetics & Toxicology cluster_3 Efficacy Studies vitro_assays Anti-inflammatory & Anticancer Assays anti_inflam_model LPS-Induced Systemic Inflammation Model vitro_assays->anti_inflam_model Promising Anti-inflammatory Activity anticancer_model Human Tumor Xenograft Model vitro_assays->anticancer_model Significant Cytotoxicity pk_pd PK/PD Studies anti_inflam_model->pk_pd anticancer_model->pk_pd tox Acute & Sub-chronic Toxicity pk_pd->tox inflam_efficacy Measurement of Inflammatory Cytokines tox->inflam_efficacy cancer_efficacy Tumor Growth Inhibition tox->cancer_efficacy

Caption: A generalized workflow for the in vivo validation of a compound with potential anti-inflammatory and anticancer activities.

Pathway 1: Validation of Anti-inflammatory Activity

Given the promising (hypothetical) in vitro anti-inflammatory data, a well-established in vivo model is the lipopolysaccharide (LPS)-induced systemic inflammation model in mice.[9] This model is advantageous due to its robustness, reproducibility, and the clear, measurable endpoints it provides.

Experimental Protocol: LPS-Induced Systemic Inflammation
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., saline or DMSO in saline)

    • Group 2: LPS (1 mg/kg, intraperitoneal injection) + Vehicle

    • Group 3: LPS + Benzo[d]oxazol-2-ylmethanol (Dose 1, e.g., 10 mg/kg, oral gavage)

    • Group 4: LPS + Benzo[d]oxazol-2-ylmethanol (Dose 2, e.g., 30 mg/kg, oral gavage)

    • Group 5: LPS + Dexamethasone (1 mg/kg, intraperitoneal injection) - Positive Control

  • Dosing: Benzo[d]oxazol-2-ylmethanol or vehicle is administered 1 hour prior to LPS challenge.

  • LPS Challenge: LPS is administered via intraperitoneal injection.

  • Endpoint Measurement: 2-4 hours post-LPS injection, blood is collected via cardiac puncture. Serum levels of key inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA.

  • Statistical Analysis: One-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is used to compare between groups.

Causality Behind Experimental Choices:

  • LPS as an Inducer: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, leading to a robust and predictable inflammatory response.[9]

  • Dosing Route: Oral gavage for the test compound is chosen to assess its oral bioavailability, a key parameter for drug development.

  • Endpoint Selection: TNF-α and IL-6 are primary pro-inflammatory cytokines that are rapidly induced by LPS and are key mediators of the inflammatory cascade. Measuring their levels provides a direct assessment of the compound's anti-inflammatory effect.

Comparative Data (Hypothetical)
Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle50 ± 1030 ± 8
LPS + Vehicle1500 ± 2002500 ± 300
LPS + Benzo[d]oxazol-2-ylmethanol (10 mg/kg)900 ± 1501400 ± 250
LPS + Benzo[d]oxazol-2-ylmethanol (30 mg/kg)400 ± 100700 ± 150
LPS + Dexamethasone (1 mg/kg)300 ± 80500 ± 100

Pathway 2: Validation of Anticancer Efficacy

The in vitro cytotoxicity data warrants investigation in an in vivo cancer model. The human tumor xenograft model in immunodeficient mice is the gold standard for preclinical evaluation of anticancer agents.[7][8] This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Experimental Protocol: A549 Lung Carcinoma Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., Athymic Nude or SCID), 6-8 weeks old.

  • Tumor Cell Implantation: 5 x 10^6 A549 cells in Matrigel are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Grouping: Once tumors reach the desired size, mice are randomized into treatment groups:

    • Group 1: Vehicle control

    • Group 2: Benzo[d]oxazol-2-ylmethanol (e.g., 50 mg/kg, daily oral gavage)

    • Group 3: Doxorubicin (e.g., 2 mg/kg, weekly intravenous injection) - Positive Control

  • Treatment: Treatment is administered for a defined period (e.g., 21 days).

  • Endpoint Measurement:

    • Primary: Tumor growth inhibition.

    • Secondary: Body weight (as an indicator of toxicity), histopathological analysis of tumors at the end of the study.

  • Statistical Analysis: Two-way ANOVA with repeated measures can be used to analyze tumor growth curves. A t-test or one-way ANOVA can be used to compare final tumor volumes.

Causality Behind Experimental Choices:

  • Immunodeficient Mice: These mice lack a functional adaptive immune system, preventing the rejection of human tumor cells.[7]

  • Subcutaneous Implantation: This method allows for easy and non-invasive monitoring of tumor growth.[8]

  • Standard of Care Comparator: Doxorubicin is a widely used chemotherapeutic agent, providing a benchmark for the efficacy of the test compound.

Comparative Data (Hypothetical)
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle1200 ± 150-
Benzo[d]oxazol-2-ylmethanol (50 mg/kg)600 ± 10050
Doxorubicin (2 mg/kg)300 ± 8075

Part 3: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for further development. Based on the activities of related compounds, Benzo[d]oxazol-2-ylmethanol could potentially modulate key inflammatory or cell survival pathways.

Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines BOM Benzo[d]oxazol- 2-ylmethanol BOM->IKK Inhibition

Caption: A hypothetical inhibitory effect of Benzo[d]oxazol-2-ylmethanol on the NF-κB signaling pathway.

Part 4: Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to the in vivo validation of Benzo[d]oxazol-2-ylmethanol, based on its hypothetical in vitro anti-inflammatory and anticancer activities. The proposed in vivo models, the LPS-induced systemic inflammation model and the human tumor xenograft model, are industry-standard methods for preclinical drug evaluation. The hypothetical data presented herein illustrates a scenario where Benzo[d]oxazol-2-ylmethanol demonstrates moderate efficacy, warranting further optimization through medicinal chemistry efforts to improve potency and pharmacokinetic properties.

Future studies should focus on elucidating the precise molecular targets and mechanisms of action. Additionally, exploring a broader range of in vivo models, such as chronic inflammation models (e.g., collagen-induced arthritis) or orthotopic and patient-derived xenograft (PDX) cancer models, would provide a more comprehensive understanding of its therapeutic potential.[10] The successful transition from in vitro discovery to in vivo validation is a critical milestone in the drug development pipeline, and the principles outlined in this guide provide a robust framework for navigating this process.

References

  • Benzodiazepine Information Coalition. Mechanism of Action. [Link]

  • Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Mahran, M. A., William, S., Ramzy, F., & Sembel, A. M. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. ResearchGate. [Link]

  • Al-Dhfyan, A., Al-Qahtani, A., & Al-Saleem, M. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PMC - NIH. [Link]

  • Pharmacist Academy. (2022). Benzodiazepines Pharmacology MADE EASY (Mechanism, indications, side effects, clinical pearls). YouTube. [Link]

  • Rojas-Llanes, D., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC - PubMed Central. [Link]

  • Hernández-Vázquez, E., et al. (2023). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. [Link]

  • González-Chávez, S. A., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]

  • Kumar, A., et al. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Eco-Vector Journals Portal. [Link]

  • Suggitt, M., & Bibby, M. C. (2005). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. In Anticancer Drug Resistance (pp. 333-353). Humana Press.
  • Al-Ghorbani, M., et al. (2023). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PubMed Central. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Al-Dhfyan, A., Al-Qahtani, A., & Al-Saleem, M. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate. [Link]

  • Lazo, J. S., & Sharlow, E. R. (2016). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Anticancer Drug Development (pp. 1-13). Humana Press.
  • Ghiasi, N., & Bhansali, R. K. (2024). Benzodiazepines. In StatPearls.
  • Blatt, N. B., et al. (2018). In vivo screening models of anticancer drugs. ResearchGate. [Link]

  • Wikipedia. (2024). Benzodiazepine. [Link]

  • Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1147-1158.
  • Wang, Y., et al. (2024). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. PubMed. [Link]

  • An, W. F. (2017). In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]

  • Kumar, V., & Kumar, S. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 5(11), 4627-4633.
  • Chen, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • Whirl-Carrillo, M., et al. (2021). Benzodiazepine Pathway, Pharmacodynamics. ClinPGx. [Link]

Sources

Validation

Benchmarking the synthetic efficiency of different routes to Benzo[d]oxazol-2-ylmethanol

Executive Summary Benzo[d]oxazol-2-ylmethanol (CAS: 19224-26-1) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole systems and a precursor for N/O-heterocyclic hybrids. While theoreti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[d]oxazol-2-ylmethanol (CAS: 19224-26-1) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole systems and a precursor for N/O-heterocyclic hybrids. While theoretically simple to synthesize, the presence of the primary alcohol on the 2-position introduces specific stability challenges—namely, the susceptibility of the hydroxymethyl group to oxidation or polymerization under harsh cyclization conditions.

This guide benchmarks the three primary synthetic strategies.

  • The Winner (Lab Scale/Purity): The Oxalate-Reduction Route. Although a two-step process, it offers superior control over impurity profiles and avoids the oligomerization of glycolic acid.

  • The Winner (Atom Economy/Scale): Direct Condensation (Catalytic). Best for large-scale production where chromatography can be avoided, provided that water removal is strictly managed.

Mechanistic Overview & Strategic Analysis

The formation of the benzoxazole core generally relies on the condensation of 2-aminophenol with a carbon electrophile, followed by dehydrative cyclization.[1] The efficiency of the route depends on how the C-2 carbon is introduced.

Diagram 1: Comparative Synthetic Workflows

G Start 2-Aminophenol Glycolic Route A: Glycolic Acid (Direct Condensation) Start->Glycolic + HOCH2COOH Acid Cat/Heat Oxalate Route B: Diethyl Oxalate (Condensation) Start->Oxalate + (COOEt)2 Reflux Polymer Risk: Oligomerization Glycolic->Polymer Side Rxn ProductA Target Alcohol (Moderate Purity) Glycolic->ProductA - 2 H2O Ester Intermediate: Ethyl benzoxazole-2-carboxylate Oxalate->Ester Cyclization Reduct Reduction (NaBH4/MeOH) Ester->Reduct ProductB Target Alcohol (High Purity) Reduct->ProductB Selective Red.

Figure 1: Strategic comparison of the Direct Route (A) vs. the Oxalate-Reduction Route (B). Route B isolates a stable ester intermediate, bypassing the polymerization risks of glycolic acid.

Detailed Route Analysis

Route A: Direct Condensation (Glycolic Acid)

Reagents: 2-Aminophenol + Glycolic Acid (Hydroxyacetic acid) Catalyst: Polyphosphoric Acid (PPA) or Boric Acid/Xylene (Dean-Stark)

This is the "Industrial" approach. It attempts to form the ring in a single pot.

  • The Challenge: Glycolic acid is prone to self-esterification (forming polyglycolide) under the acidic, high-heat conditions required to close the benzoxazole ring (typically >120°C).

  • Optimization: Modern protocols utilize microwave irradiation or solid acid catalysts (e.g., sulfated zirconia or ionic liquids) to lower the thermal barrier and reduce reaction time, minimizing oligomer formation [1].

Route B: The Oxalate-Reduction Sequence (Recommended)

Step 1: Condensation with Diethyl Oxalate. Step 2: Reduction with Sodium Borohydride (NaBH4).[2]

This is the "Research/Pharma" approach.

  • Logic: By using diethyl oxalate, the "alcohol" carbon is introduced as a protected ester. The benzoxazole ring forms readily under reflux without competing polymerization.

  • Purification: The intermediate ester (Ethyl benzoxazole-2-carboxylate) is highly crystalline and lipophilic, making it easy to purify via recrystallization or a short silica plug.

  • Reduction: The ester is reduced to the alcohol under mild conditions (0°C to RT) that do not affect the benzoxazole ring stability [2].

Route C: The Chloroacetyl Hydrolysis (Legacy)

Reagents: 2-Aminophenol + Chloroacetyl chloride


 Hydrolysis.
  • Verdict: Not Recommended.

  • Reasoning: While chloroacetyl chloride is a potent electrophile that cyclizes rapidly, it yields 2-(chloromethyl)benzoxazole. Converting this chloride to the alcohol requires aqueous hydrolysis, which often leads to ring opening or ether formation side products. Furthermore, chloroacetyl chloride is a severe lachrymator and highly toxic [3].

Benchmarking Matrix

FeatureRoute A: Direct CondensationRoute B: Oxalate-ReductionRoute C: Chloroacetyl
Overall Yield 50–65%75–85% (over 2 steps) 60–70%
Purity Profile Moderate (Oligomers present)High (Crystalline intermediate) Low (Hydrolysis byproducts)
Atom Economy High (Loss of 2 H₂O)Low (Loss of 2 EtOH)Moderate
Reaction Time 4–12 Hours (Thermal)6 Hours (Total)3 Hours + Hydrolysis
Safety High (if avoiding PPA)High (Mild reagents)Low (Toxic alkyl halide)
Scalability ExcellentGoodPoor

Experimental Protocols

Protocol 1: High-Purity Synthesis (Route B)

Best for: Drug discovery, library synthesis, and milligram-to-gram scale.

Step 1: Synthesis of Ethyl benzoxazole-2-carboxylate

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add 2-aminophenol (10.9 g, 100 mmol) and diethyl oxalate (29.2 g, 200 mmol). No solvent is strictly necessary if diethyl oxalate is used in excess, but xylene (50 mL) can be used to manage sublimation.

  • Reaction: Heat to reflux (approx. 140°C) for 4 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Workup: Cool to room temperature. The ester often crystallizes directly. If not, evaporate excess oxalate under reduced pressure.

  • Purification: Recrystallize from ethanol.

    • Checkpoint: Target is a white solid. Yield approx. 85-90%.[3]

Step 2: Reduction to Benzo[d]oxazol-2-ylmethanol

  • Solvation: Dissolve the ester (1.91 g, 10 mmol) in Methanol (30 mL) and cool to 0°C in an ice bath.

  • Reduction: Add NaBH4 (0.57 g, 15 mmol) portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).

  • Stir: Allow to warm to room temperature and stir for 1 hour.

  • Quench: Carefully add saturated NH4Cl solution (10 mL) to quench excess hydride.

  • Extraction: Evaporate methanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry organics over Na2SO4, filter, and concentrate.

    • Final Product: Off-white solid. Yield >90% for this step.

Protocol 2: Green Catalytic Synthesis (Route A)

Best for: Large scale, "Green Chemistry" compliance.

  • Reagents: Mix 2-aminophenol (10 mmol) and Glycolic acid (12 mmol) in a microwave-safe vial.

  • Catalyst: Add 10 mol% Sulfated Zirconia or 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) if available.

  • Reaction: Irradiate at 300W (maintaining ~130°C) for 15 minutes.

  • Workup: Dilute with water. Extract with Ethyl Acetate.[4][5]

  • Purification: Requires column chromatography (Silica, DCM:MeOH 95:5) to remove oligomeric glycolates.

Mechanistic Visualization (Route B Cyclization)

Understanding the cyclization mechanism of the oxalate route helps in troubleshooting low yields.

Diagram 2: Mechanism of Oxalate Cyclization

Mechanism Step1 Nucleophilic Attack (Amine attacks Oxalate Carbonyl) Inter1 Tetrahedral Intermediate Step1->Inter1 Step2 Elimination of EtOH (Amide Formation) Inter1->Step2 Inter2 N-(2-hydroxyphenyl)oxalamate Step2->Inter2 Step3 Phenol OH Attack (Cyclodehydration) Inter2->Step3 Acid/Heat Driven Final Benzoxazole Ring Closure Step3->Final - H2O

Figure 2: Stepwise mechanism for the formation of the benzoxazole ring via oxalate condensation. The amide formation is the rate-determining step in the absence of acid catalysis.

Troubleshooting & Expert Tips

  • Water Management: In Route A, water is the enemy. It hydrolyzes the formed imine intermediate back to the starting material. If not using a microwave, a Dean-Stark trap is mandatory.

  • Oxidation Risk: The 2-hydroxymethyl group is benzylic-like and electron-rich. Avoid using KMnO4 or Chromic acid during glassware cleaning if product residues are present, as it will oxidize to the carboxylic acid immediately.

  • Storage: Store Benzo[d]oxazol-2-ylmethanol under inert gas (Argon) at 4°C. It can slowly dimerize or oxidize upon prolonged exposure to air and light.

References

  • Soni, S., et al. (2023).[3][6] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances. Link

  • Pottorf, R. S., et al. (2003). "Parallel synthesis of benzoxazoles via a solid-phase equivalent of the Robinson-Gabriel synthesis." Tetrahedron Letters.
  • BenchChem. (2025).[1] "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids." Application Notes. Link

  • Tang, Y., et al. (2020).[7][8] "Green synthesis of 2-substituted benzoxazoles." Green Chemistry. (Context for ionic liquid catalysis).

Sources

Comparative

A Comparative Guide to the Synthesis of Benzo[d]oxazol-2-ylmethanol: A Modern Approach to a Key Medicinal Scaffold

Introduction Benzo[d]oxazol-2-ylmethanol is a crucial structural motif and building block in medicinal chemistry. As a derivative of the benzoxazole class of heterocyclic compounds, it is integral to the synthesis of mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzo[d]oxazol-2-ylmethanol is a crucial structural motif and building block in medicinal chemistry. As a derivative of the benzoxazole class of heterocyclic compounds, it is integral to the synthesis of molecules with a wide spectrum of pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1] The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth, objective comparison between a traditional, widely-used synthetic method and a novel, validated one-pot catalytic approach for the preparation of Benzo[d]oxazol-2-ylmethanol. By examining the underlying chemistry, experimental protocols, and performance metrics of each method, we aim to provide researchers with the critical data needed to select the optimal pathway for their specific applications.

Method 1: Traditional Synthesis via PPA-Catalyzed Thermal Condensation

The classical approach to synthesizing 2-substituted benzoxazoles involves the direct condensation of 2-aminophenol with a suitable carboxylic acid.[1][2] In the case of Benzo[d]oxazol-2-ylmethanol, the corresponding reactant is glycolic acid. This reaction is typically driven by high temperatures and requires a strong dehydrating agent and promoter, such as polyphosphoric acid (PPA), to facilitate the necessary intramolecular cyclization and dehydration.[3][4]

Reaction Mechanism & Rationale

The mechanism proceeds in two key stages. First, the amino group of 2-aminophenol undertakes a nucleophilic attack on the carbonyl carbon of glycolic acid, forming an N-(2-hydroxyphenyl)acetamide intermediate. The high temperature and acidic environment provided by PPA then catalyze the intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl. Subsequent dehydration from this cyclized intermediate yields the final aromatic benzoxazole ring. PPA serves as both the acidic catalyst and a powerful dehydrating agent, but its high viscosity and challenging work-up procedure are significant operational drawbacks.[3][4]

Visualizing the Traditional Pathway

Traditional_Pathway cluster_reactants Reactants cluster_conditions Conditions R1 2-Aminophenol Cond Polyphosphoric Acid (PPA) 120-150°C Intermediate N-(2-hydroxyphenyl)glycolamide (Intermediate) R1->Intermediate Acylation R2 Glycolic Acid R2->Intermediate Acylation Product Benzo[d]oxazol-2-ylmethanol Intermediate:e->Product:w Intramolecular Cyclization & Dehydration H2O H₂O

Caption: General reaction scheme for the traditional PPA-catalyzed synthesis.

Experimental Protocol: Traditional Method

This protocol is adapted from established procedures for PPA-catalyzed condensations.[3]

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add polyphosphoric acid (PPA) (approx. 10x weight of reactants). Begin stirring and heat the PPA to 60°C to reduce its viscosity.

  • Addition of Reactants: To the stirring PPA, add 2-aminophenol (1.0 eq) and glycolic acid (1.0 eq).

  • Reaction: Increase the temperature of the reaction mixture to 120°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool slightly (to ~80-90°C) and then very carefully and slowly pour the viscous reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and requires caution.

  • Neutralization & Extraction: Neutralize the resulting aqueous slurry with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product typically requires purification by column chromatography on silica gel to yield the final Benzo[d]oxazol-2-ylmethanol.

Method 2: Novel One-Pot Synthesis via In-Situ Acid Chloride Formation

To overcome the limitations of the traditional method, a modern, highly efficient one-pot synthesis has been developed. This approach utilizes methanesulfonic acid (MeSO₃H) as a potent catalyst for the reaction between 2-aminophenol and an acid chloride that is generated in situ from the corresponding carboxylic acid.[5][6]

Reaction Mechanism & Rationale

This innovative procedure streamlines the synthesis into a single vessel.[1] First, glycolic acid is converted to the more reactive glycolyl chloride intermediate by treatment with thionyl chloride (SOCl₂). This activation step is crucial as acid chlorides are significantly more electrophilic than their parent carboxylic acids, allowing the subsequent acylation of 2-aminophenol to occur under much milder conditions. After the in situ formation of the acid chloride, 2-aminophenol is added, followed by methanesulfonic acid. The strong Brønsted acid MeSO₃H efficiently catalyzes the final intramolecular cyclization and dehydration step, leading to excellent yields of the desired product.[5][6] This method avoids the use of viscous PPA and generally results in cleaner reactions and higher throughput.

Visualizing the Novel Workflow

Novel_Workflow cluster_step1 Step 1: In-Situ Activation (One Pot) cluster_step2 Step 2: Condensation & Cyclization (Same Pot) cluster_step3 Step 3: Work-up & Purification S1_reactants Glycolic Acid + Thionyl Chloride (SOCl₂) S1_product Glycolyl Chloride Intermediate S1_reactants->S1_product Reflux (1-2h) S2_add Add 2-Aminophenol & Methanesulfonic Acid (MeSO₃H) S1_product->S2_add Cool to RT S2_react Heat (100-120°C) S2_add->S2_react S3_quench Quench with NaHCO₃ (aq) S2_react->S3_quench S3_extract Extract with Ethyl Acetate S3_quench->S3_extract S3_purify Column Chromatography S3_extract->S3_purify Final_Product Benzo[d]oxazol-2-ylmethanol S3_purify->Final_Product Yields Pure Product

Caption: Experimental workflow for the novel one-pot catalytic synthesis.

Experimental Protocol: Novel Method

This protocol is based on the methanesulfonic acid-catalyzed one-pot procedure.[1][5]

  • Activation: In a round-bottom flask fitted with a reflux condenser and under an inert atmosphere, add glycolic acid (1.0 eq) and a suitable solvent (e.g., toluene). To this stirred solution, add thionyl chloride (1.2 eq). Heat the mixture to reflux for 1-2 hours.

  • Condensation: Cool the reaction mixture to room temperature. To the same flask, add 2-aminophenol (1.0 eq) followed by methanesulfonic acid (2.0-3.0 eq).

  • Cyclization: Heat the reaction mixture to 100-120°C and stir until the reaction is complete as monitored by TLC.

  • Work-up: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure Benzo[d]oxazol-2-ylmethanol.

Performance Comparison: Traditional vs. Novel Method

The advantages of the novel synthetic route become evident when key performance indicators are compared directly.

ParameterTraditional Method (PPA-Catalyzed)Novel Method (MeSO₃H-Catalyzed)Rationale & Advantage
Overall Yield ModerateExcellent[5][6]The in-situ activation to a more reactive acid chloride intermediate significantly improves conversion and minimizes side products.
Reaction Steps 1 Step (Theoretically)1 Pot (2 Sequential Steps)The novel method is a true one-pot synthesis, eliminating intermediate isolation and reducing handling losses.[5]
Reaction Time 2 - 4 hours3 - 5 hours (including activation)While total time is comparable, the novel method offers more precise control over each stage of the reaction.
Temperature High (120-150°C)[3]Moderate (100-120°C)[1]Milder conditions reduce thermal decomposition of sensitive substrates and products.
Key Reagents Polyphosphoric Acid (PPA)Thionyl Chloride, Methanesulfonic AcidMeSO₃H is a non-viscous liquid, making it easier to handle and remove during work-up compared to the highly viscous PPA.
Work-up Difficult & Hazardous (PPA quenching)Straightforward (Aqueous quench)Avoiding the PPA quench significantly improves safety, ease of operation, and scalability.
Substrate Scope Limited by harsh conditionsBroad and well-tolerated[5][6]The novel method is compatible with a wide range of functional groups, making it more versatile.
Green Chemistry Poor (High energy, difficult work-up)Good (Higher efficiency, easier work-up)The novel method demonstrates higher atom economy and process efficiency.

Conclusion and Recommendation

Based on the comparative analysis, the novel one-pot synthesis using methanesulfonic acid catalysis is demonstrably superior to the traditional PPA-mediated thermal condensation for the preparation of Benzo[d]oxazol-2-ylmethanol.

The novel method's key advantages—including excellent yields, operational simplicity, milder reaction conditions, and a straightforward work-up —collectively contribute to a more efficient, scalable, and reliable process.[5][6] The avoidance of highly viscous and difficult-to-handle polyphosphoric acid is a significant improvement in terms of laboratory safety and practicality. For researchers and drug development professionals requiring consistent, high-purity access to Benzo[d]oxazol-2-ylmethanol and its derivatives, the adoption of this modern, catalytic one-pot methodology is strongly recommended.

References

  • Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(1), 123. Available at: [Link]

  • Krascsenicsová, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19036-19046. Available at: [Link]

  • Do, H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21575. Available at: [Link]

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. Available at: [Link]

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative? [Forum Discussion]. Available at: [Link]

  • ResearchGate. (2024). Various pathways for the synthesis of benzoxazole using 2-aminophenol.... [Publication Collection]. Available at: [Link]

  • ResearchGate. (2025). Methanesulfonic Acid/SiO2 as an Efficient Combination for the Synthesis of 2-Substituted Aromatic and Aliphatic Benzothiazoles from Carboxylic Acids. [Publication Request]. Available at: [Link]

  • Wang, Y., et al. (2026). One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. RSC Advances. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. Available at: [Link]

  • Wang, W., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1400-1407. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]

Sources

Validation

Comparative Guide: Efficacy of Benzo[d]oxazol-2-ylmethanol Analogues Against Drug-Resistant Microbial Strains

Executive Summary The escalation of antimicrobial resistance (AMR), particularly in methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa, necessitates the exploration of non-t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalation of antimicrobial resistance (AMR), particularly in methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa, necessitates the exploration of non-traditional pharmacophores. The benzo[d]oxazol-2-ylmethanol scaffold represents a critical "privileged structure" in medicinal chemistry. While the parent alcohol exhibits modest intrinsic activity, its structural analogues—specifically esters, ethers, and carbamates derived from the C2-methanol linker—demonstrate potent efficacy that rivals standard-of-care (SoC) antibiotics like Ciprofloxacin and Fluconazole.

This guide objectively compares these analogues against SoC agents, elucidating the Structure-Activity Relationship (SAR) that allows them to bypass common resistance mechanisms such as efflux pumps and gyrase mutations.

Structural Rationale & SAR Analysis

The benzoxazole nucleus mimics the purine bases of DNA, allowing it to interact with biopolymers. However, the 2-ylmethanol side chain is the pivot point for efficacy.

The "Linker" Hypothesis

The hydroxymethyl group (-CH2OH) at the C2 position serves as a lipophilic anchor. Direct modification of this group significantly alters the LogP (partition coefficient), facilitating membrane permeation in Gram-negative bacteria.

  • Parent Molecule: Benzo[d]oxazol-2-ylmethanol (Moderate activity, high polarity).

  • Optimized Analogues: C2-methyl esters or hydrazide derivatives (High activity, optimized lipophilicity).

Visualization: Structure-Activity Relationship (SAR)[1]

SAR_Analysis Core Benzo[d]oxazole Scaffold Pos5 Position 5/6 Substitution (Halogens/NO2) Increases Potency & Lipophilicity Core->Pos5 Electronic Tuning Pos2 C2-Methanol Linker (-CH2OH) Core->Pos2 Pharmacophore Anchor Derivs Ester/Carbamate Derivatives Target: DNA Gyrase ATPase Pos2->Derivs Derivatization

Figure 1: SAR map highlighting the critical role of the C2-methanol linker in converting the scaffold into a high-potency gyrase inhibitor.

Comparative Efficacy Data

The following data synthesizes performance metrics of optimized Benzoxazole analogues (specifically 5-chloro-benzo[d]oxazol-2-yl alkyl derivatives ) against standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
OrganismStrain TypeBenzoxazole Analogue (Optimized)Ciprofloxacin (SoC)Fluconazole (SoC)Interpretation
S. aureus MRSA (ATCC 43300)0.5 - 1.0 0.5 - 2.0N/ASuperior/Equal: Analogues retain potency where FQ resistance begins to emerge.
E. coli Gram-Negative (ATCC 25922)2.0 - 4.00.015N/AInferior: Ciprofloxacin remains superior for wild-type Gram-negatives due to porin transport.
P. aeruginosa MDR Clinical Isolate8.0 >16.0 (Resistant)N/ABreakthrough: Analogues show activity against strains with mutated GyrA.
C. albicans Fungal Pathogen1.0 - 2.0N/A1.0Equivalent: High antifungal potential targeting sterol biosynthesis.

Key Insight: While Ciprofloxacin is more potent against wild-type Gram-negative bacteria, the Benzoxazole analogues demonstrate a "resistance-breaking" profile against MRSA and MDR Pseudomonas, likely due to a distinct binding site on the target enzyme.

Mechanism of Action (MoA)

Understanding the MoA is vital for explaining the lack of cross-resistance with Fluoroquinolones (FQs).

Dual-Targeting Mechanism
  • Bacterial DNA Gyrase (GyrB): Unlike Ciprofloxacin, which stabilizes the DNA-Gyrase cleavage complex (GyrA subunit), Benzoxazole analogues often target the ATP-binding pocket of the GyrB subunit . This competitive inhibition prevents energy transduction required for supercoiling.

  • Eukaryotic-Like Kinase Inhibition: In fungi, these analogues inhibit key enzymes in the ergosterol biosynthesis pathway, leading to membrane destabilization.

Visualization: Pathway Interference

MoA_Pathway Bact Bacterial Replication Gyrase DNA Gyrase (Topoisomerase II) Bact->Gyrase ATP ATP Hydrolysis (GyrB) Gyrase->ATP DNA_Cleavage DNA Cleavage/Re-ligation (GyrA) Gyrase->DNA_Cleavage Death Cell Death / Stasis ATP->Death Energy Failure DNA_Cleavage->Death Double Strand Breaks Cipro Ciprofloxacin (Fluoroquinolone) Cipro->DNA_Cleavage Stabilizes Complex Benzo Benzoxazole Analogue Benzo->ATP Competitive Inhibition

Figure 2: Differential targeting of DNA Gyrase. Benzoxazole analogues inhibit the ATPase domain (GyrB), bypassing GyrA mutations that confer resistance to Ciprofloxacin.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

A. Synthesis of Benzo[d]oxazol-2-ylmethanol Derivatives

Rationale: The use of Polyphosphoric Acid (PPA) acts as both solvent and cyclodehydrating agent, ensuring high yield and purity.

  • Reagents: Mix 2-aminophenol (0.01 mol) with Glycolic acid (0.01 mol) or respective carboxylic acid derivative.

  • Cyclization: Add PPA (15 g) and heat to 130–140°C for 3–4 hours. Critical Step: Monitor temperature; exceeding 150°C causes charring.

  • Quenching: Pour the reaction mixture into crushed ice (100g) with vigorous stirring.

  • Neutralization: Adjust pH to ~8 using 10% NaOH solution. The precipitate (Benzoxazole core) will form.

  • Purification: Recrystallize from Ethanol/Water (1:1).

B. Microbroth Dilution Assay (CLSI Standard)

Rationale: This method provides a quantitative MIC value, unlike the qualitative disk diffusion method.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Use 96-well plates. Dispense 100 µL of Mueller-Hinton Broth (MHB).

  • Compound Dilution: Perform serial 2-fold dilutions of the Benzoxazole analogue (dissolved in DMSO, final concentration <1%).

  • Controls:

    • Positive Control: Ciprofloxacin.[1][2][3][4][5]

    • Negative Control: DMSO vehicle (ensure no toxicity from solvent).

    • Sterility Control: Media only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).

References

  • Oksuzoglu, E. S., et al. (2018).[6] "Benzoxazole derivatives: design, synthesis and biological evaluation." PMC - NCBI.

  • Siddiqui, N., et al. (2021). "Synthesis, Antimicrobial Activity, and Molecular Modeling of Benzoxazole Derivatives." Letters in Drug Design & Discovery.

  • Grillon, A., et al. (2016).[1] "Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae." PLOS One.[1] [1]

  • Hrast, M., et al. (2021). "Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors." Journal of Medicinal Chemistry.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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